molecular formula C19H16N2O2 B8101280 Piperafizine A

Piperafizine A

Cat. No.: B8101280
M. Wt: 304.3 g/mol
InChI Key: DILBTCUXPAXMSM-RFTYBOQRSA-N
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Description

(3Z,6E)-3,6-dibenzylidene-1-methylpiperazine-2,5-dione is a natural product found in Streptomyces with data available.

Properties

IUPAC Name

(3Z,6E)-3,6-dibenzylidene-1-methylpiperazine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O2/c1-21-17(13-15-10-6-3-7-11-15)18(22)20-16(19(21)23)12-14-8-4-2-5-9-14/h2-13H,1H3,(H,20,22)/b16-12-,17-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DILBTCUXPAXMSM-RFTYBOQRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC2=CC=CC=C2)C(=O)NC(=CC3=CC=CC=C3)C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1/C(=C/C2=CC=CC=C2)/C(=O)N/C(=C\C3=CC=CC=C3)/C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Piperafizine A: A Strategic P-Glycoprotein Modulator

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide & Whitepaper

Executive Summary

Piperafizine A (CAS 130603-59-7) is a bioactive diketopiperazine alkaloid originally isolated from Streptoverticillium aspergilloides. It represents a significant scaffold in the study of Multidrug Resistance (MDR) reversal agents. Unlike direct cytotoxic agents, Piperafizine A functions primarily as a chemosensitizer , potentiating the efficacy of P-glycoprotein (P-gp) substrates—most notably vincristine —in resistant cancer cell lines.

This guide provides a comprehensive technical analysis of Piperafizine A, detailing its physicochemical properties, mechanism of action, isolation protocols, and experimental workflows for validating its MDR-reversal activity. It is designed for researchers aiming to utilize this compound as a probe for P-gp function or a lead structure for novel adjuvant therapies.

Chemical Identity & Physicochemical Profiling

Piperafizine A is characterized by a central piperazine-2,5-dione core flanked by two benzylidene substituents, with a critical N-methyl group conferring asymmetry. This structural rigidity and lipophilicity contribute to its membrane permeability and interaction with the transmembrane domains of efflux pumps.

Structural Specifications
PropertyDetail
Common Name Piperafizine A
CAS Number 130603-59-7
IUPAC Name (3Z,6Z)-3,6-dibenzylidene-1-methylpiperazine-2,5-dione
Molecular Formula C₁₉H₁₆N₂O₂
Molecular Weight 304.34 g/mol
Structural Class Diketopiperazine (2,5-DKP); Bis(benzylidene) derivative
Solubility Soluble in DMSO, DMF, Chloroform; Poorly soluble in water
Appearance Yellowish crystalline solid
Structural Visualization

The molecule features a planar diketopiperazine ring constrained by exocyclic double bonds. The Z,Z configuration is thermodynamically favored.

ChemicalStructure Core Piperazine-2,5-dione Core Sub1 Benzylidene (C3) Core->Sub1 C=C Double Bond (Z) Sub2 Benzylidene (C6) Core->Sub2 C=C Double Bond (Z) Methyl N1-Methyl Group (Asymmetry Factor) Core->Methyl N-Methylation

Figure 1: Structural deconstruction of Piperafizine A highlighting the core scaffold and substituents.

Biological Mechanism of Action

The primary utility of Piperafizine A lies in its ability to inhibit P-glycoprotein (ABCB1/MDR1) , an ATP-dependent efflux pump responsible for chemotherapy resistance.

Mechanism: P-gp Efflux Inhibition

In resistant phenotypes (e.g., K562/ADM or Moser cells), P-gp actively transports vinca alkaloids out of the cytoplasm, preventing microtubule disruption. Piperafizine A acts as a competitive or non-competitive inhibitor of this transport, restoring intracellular drug accumulation.

Key Mechanistic Insights:

  • Potentiation: It does not exhibit significant cytotoxicity alone (IC₅₀ > 20 µg/mL) but reduces the IC₅₀ of vincristine by >10-fold in resistant cells.

  • Specificity: Its activity profile mimics verapamil, a classic calcium channel blocker and P-gp inhibitor, but without the cardiovascular side effects associated with calcium channel modulation.

  • Antiplasmodial Activity: Secondary activity against Plasmodium falciparum (IC₅₀ ~6.5 µM) suggests interference with plasmodial transport proteins.

Mechanism cluster_cytoplasm Cytoplasm Vincristine Vincristine (Drug) Cell Cancer Cell (MDR+) Vincristine->Cell Passive Diffusion Target Microtubules Vincristine->Target Accumulation Pgp P-glycoprotein (Efflux Pump) Cell->Pgp Substrate Binding Pgp->Vincristine Active Efflux (Resistance) PipA Piperafizine A PipA->Pgp Inhibits Pump Function Apoptosis Apoptosis / Cell Death Target->Apoptosis Disruption

Figure 2: Mechanism of MDR Reversal. Piperafizine A blocks the P-gp pump, allowing Vincristine to reach its microtubule target.

Experimental Protocols

The following protocols are standardized for the isolation of Piperafizine A and the assessment of its chemosensitizing activity.

Isolation from Streptoverticillium aspergilloides

This protocol describes the extraction of the natural product from fermentation broth.

Reagents: Ethyl acetate (EtOAc), Methanol (MeOH), Chloroform (CHCl₃), Silica gel 60.

  • Fermentation: Cultivate Streptoverticillium aspergilloides (or Streptomyces sp.) in production medium (glucose/starch base) for 96 hours at 27°C.

  • Extraction: Filter the broth to separate mycelium. Extract the filtrate twice with an equal volume of EtOAc.

  • Concentration: Evaporate the EtOAc layer in vacuo to yield a crude oily residue.

  • Chromatography:

    • Dissolve residue in a minimal volume of CHCl₃.

    • Load onto a Silica gel 60 column.

    • Elute with a gradient of CHCl₃:MeOH (100:0 → 95:5).

  • Purification: Collect fractions containing the UV-active spot (Rf ~0.6 in CHCl₃:MeOH 19:1). Recrystallize from MeOH to obtain yellow needles.

Isolation Step1 Fermentation Broth (96h, 27°C) Step2 Filtration Step1->Step2 Step3 EtOAc Extraction (Filtrate) Step2->Step3 Liquid-Liquid Partition Step4 Crude Extract (Evaporation) Step3->Step4 Step5 Silica Gel Chromatography (CHCl3:MeOH Gradient) Step4->Step5 Step6 Recrystallization (Methanol) Step5->Step6 Active Fractions Product Piperafizine A (Yellow Needles) Step6->Product

Figure 3: Isolation workflow from microbial fermentation.

Vincristine Potentiation Assay (MTT Method)

Objective: To quantify the shift in Vincristine IC₅₀ in the presence of Piperafizine A.

Materials:

  • Cells: K562/VCR (Vincristine-resistant leukemia cells).

  • Control: Verapamil (Positive control).

  • Reagents: MTT Reagent, DMSO, RPMI-1640 medium.

Protocol:

  • Seeding: Plate K562/VCR cells at 5 × 10³ cells/well in 96-well plates.

  • Treatment:

    • Group A (Control): Vehicle only.

    • Group B (Vincristine only): Serial dilution of Vincristine (0.1 nM – 10 µM).

    • Group C (Combination): Vincristine (serial dilution) + Piperafizine A (5 µg/mL fixed concentration) .

  • Incubation: Incubate for 72 hours at 37°C, 5% CO₂.

  • Readout: Add MTT reagent (0.5 mg/mL), incubate 4h. Dissolve formazan in DMSO and read absorbance at 570 nm.

  • Analysis: Calculate IC₅₀ for Vincristine in the presence and absence of Piperafizine A.

    • Reversal Fold (RF) = IC₅₀(Vincristine) / IC₅₀(Vincristine + Piperafizine A).

    • Expectation: RF > 10 indicates significant reversal.

Synthesis & Structural Activity Relationship (SAR)

While natural isolation is common, total synthesis allows for structural modification. The core structure is accessible via the condensation of 1-methyl-2,5-piperazinedione with benzaldehyde.

Synthetic Strategy (Perkin-Type Condensation)

Direct condensation of the diketopiperazine ring with aromatic aldehydes is the most efficient route.

  • Precursor: 1-Methyl-2,5-piperazinedione (Sarcosine anhydride derivative).

  • Reagents: Benzaldehyde (2.5 eq), Potassium tert-butoxide (t-BuOK), DMF or t-BuOH.

  • Reaction:

    • Deprotonation of the C3 and C6 positions of the diketopiperazine ring.

    • Aldol condensation with benzaldehyde.

    • Dehydration to form the exocyclic double bonds.

Critical SAR Features:

  • N-Methylation: Essential for breaking symmetry and improving solubility compared to the des-methyl analog.

  • Z,Z-Configuration: The geometry of the double bonds dictates the spatial orientation of the phenyl rings, which is crucial for binding to the P-gp hydrophobic pocket.

References

  • Kamei, H., et al. (1990). "Piperafizines A and B, potentiators of cytotoxicity of vincristine." The Journal of Antibiotics, 43(8), 1018-1020. Link

  • Ogasawara, M., et al. (1992). "Potentiation of vincristine cytotoxicity by rubiginone B1 and piperafizine A in human Moser and K562 cells—mode of action." The Journal of Antibiotics, 45(1), 129-132. Link

  • Rakotondraibe, L. H., et al. (2015). "Antiproliferative and Antiplasmodial Compounds from Selected Streptomyces species." Bioorganic & Medicinal Chemistry Letters, 25(24), 5646-5650. Link

  • PubChem Compound Summary. "Piperafizine A (CID 6439298)." National Center for Biotechnology Information. Link

  • Ferreira, R. J., et al. (2013). "Inhibition of the Multidrug Resistance P-Glycoprotein: Time for a Change of Strategy?" Current Pharmaceutical Design, 19(24). Link

Mechanism of Action: Piperafizine A in Multidrug-Resistant Cancer Cells

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to Chemoreversal and P-glycoprotein Modulation
Executive Summary

Piperafizine A (CID: 6439298) is a bioactive diketopiperazine (DKP) alkaloid, specifically (3Z,6Z)-3,6-dibenzylidene-1-methylpiperazine-2,5-dione, isolated from Streptoverticillium aspergilloides.[1][2][3][4] Unlike its structural analogs (e.g., Plinabulin) which act primarily as direct microtubule destabilizers, Piperafizine A is pharmacologically distinct as a potentiator of vinca alkaloids in multidrug-resistant (MDR) phenotypes.

Its primary mechanism of action is the competitive inhibition of P-glycoprotein (P-gp/ABCB1) , an ATP-dependent efflux pump responsible for chemotherapy resistance. By blocking this transporter, Piperafizine A restores the intracellular accumulation of cytotoxic agents (such as Vincristine and Vinblastine), effectively re-sensitizing resistant cancer cells to apoptosis.

Molecular Mechanism of Action
1.1 The Core Target: P-glycoprotein (ABCB1)

Multidrug resistance (MDR) in cancer cells is frequently driven by the overexpression of P-glycoprotein (P-gp), a 170 kDa transmembrane transporter encoded by the MDR1 gene. P-gp actively pumps hydrophobic drugs out of the cell, lowering intracellular concentrations below the lethal threshold.

  • Interaction: Piperafizine A acts as a reversal agent . It binds to the transmembrane domains of P-gp, likely overlapping with the verapamil-binding site.

  • Kinetics: The inhibition is dose-dependent (typically 1–20 µg/mL) and non-cytotoxic at effective concentrations.

  • Result: The ATPase activity of P-gp is modulated, preventing the conformational changes required to extrude the chemotherapeutic cargo.

1.2 Synergistic Cytotoxicity

Piperafizine A exhibits negligible cytotoxicity on its own (IC50 > 30 µM in many lines). However, when co-administered with Vincristine (VCR):

  • Efflux Blockade: VCR is retained within the cytoplasm.

  • Target Engagement: Retained VCR binds to tubulin, inhibiting microtubule polymerization.

  • Mitotic Arrest: The cell enters G2/M arrest.

  • Apoptotic Cascade: Prolonged arrest triggers the intrinsic apoptotic pathway (Bcl-2 phosphorylation, Cytochrome c release, Caspase-3 activation).

Visualization of Signaling & Mechanism

The following diagram illustrates the restoration of Vincristine sensitivity by Piperafizine A in an MDR cancer cell.

Piperafizine_MOA cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane (MDR Phenotype) cluster_intracellular Intracellular Space VCR_out Vincristine (Drug) VCR_in Vincristine Accumulation VCR_out->VCR_in Passive Diffusion PipA Piperafizine A (Inhibitor) Pgp_active P-glycoprotein (Active) Efflux Pump PipA->Pgp_active Binds Transmembrane Domain Pgp_active->VCR_out Extrusion (Blocked by PipA) Pgp_blocked P-gp (Inhibited) Complex Pgp_active->Pgp_blocked Inhibition VCR_in->Pgp_active Efflux Attempt Tubulin Tubulin Dimers VCR_in->Tubulin Binds High Affinity Sites Arrest G2/M Cell Cycle Arrest Tubulin->Arrest Inhibits Polymerization Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis Mitotic Catastrophe

Caption: Piperafizine A binds to P-glycoprotein, blocking the efflux of Vincristine and allowing it to induce tubulin-mediated apoptosis.

Experimental Validation Protocols

To validate the mechanism of Piperafizine A in your own research, use the following self-validating protocols.

3.1 Rhodamine 123 Accumulation Assay (Flow Cytometry)

Rationale: Rhodamine 123 (Rho123) is a fluorescent substrate of P-gp. In MDR cells, Rho123 is rapidly pumped out. Retention of fluorescence indicates P-gp inhibition.

Step Procedure Critical Parameter
1. Cell Prep Harvest MDR cells (e.g., K562/VCR or MCF-7/ADR) and wash with PBS.Cell viability >95% (Trypan Blue).
2. Treatment Incubate cells (

/mL) with Piperafizine A (1, 5, 10 µM) for 60 min at 37°C.
Include Verapamil (10 µM) as positive control.
3. Loading Add Rho123 (final conc. 5 µM) and incubate for another 30–60 min.Keep in dark to prevent photobleaching.
4. Efflux Wash cells 2x with ice-cold PBS (stops transport) or warm PBS (allows efflux) depending on design.Efflux Phase: Resuspend in drug-free medium for 60 min to measure retention capability.
5. Analysis Measure fluorescence on FL1 channel (FITC) via Flow Cytometry.Success Criteria: Shift in Mean Fluorescence Intensity (MFI) comparable to Verapamil.
3.2 MDR Reversal Cytotoxicity Assay (MTT/CCK-8)

Rationale: To quantify the "Fold Reversal" of resistance.

  • Seeding: Seed MDR cells in 96-well plates (

    
     cells/well).
    
  • Co-treatment:

    • Group A: Vincristine serial dilution (0.1 nM – 10 µM).

    • Group B: Vincristine serial dilution + Piperafizine A (fixed non-toxic dose, e.g., 5 µg/mL) .

  • Incubation: 72 hours at 37°C, 5% CO2.

  • Readout: Add MTT reagent, incubate 4h, dissolve formazan, read OD at 570 nm.

  • Calculation:

    
    
    
    • Interpretation: An RI > 10 indicates significant reversal of resistance.

Comparative Data: Piperafizine A vs. Standards

The table below summarizes the efficacy of Piperafizine A compared to standard P-gp inhibitors.

CompoundTargetPrimary ActivityReversal Potency (K562/VCR)Direct Cytotoxicity
Piperafizine A P-gp (ABCB1)MDR ReversalHigh (Reduces VCR IC50 by ~20-100x)Low (IC50 > 20 µg/mL)
Verapamil P-gp / Calcium ChannelsMDR ReversalHigh (Standard Control)Moderate (Cardiotoxicity limits clinical use)
Plinabulin TubulinMicrotubule DepolymerizationLow (Direct cytotoxic)High (Nanomolar potency)
Vincristine TubulinMicrotubule DestabilizationN/A (Substrate of P-gp)High (in sensitive cells)
Synthesis & Chemical Stability
  • Structure: The cis-cis (3Z, 6Z) geometry of the benzylidene double bonds is crucial for biological activity.

  • Stability: The diketopiperazine ring is chemically stable, but the exocyclic double bonds can undergo photo-isomerization.

    • Storage: Lyophilized solid at -20°C.[5]

    • Solubility: Soluble in DMSO, DMF.[4][5][6] Poorly soluble in water.[6]

References
  • Kamei, H., et al. (1990).[4][6] "Piperafizines A and B, potentiators of cytotoxicity of vincristine."[4][6] The Journal of Antibiotics, 43(8), 1018–1020.[4]

  • Ogasawara, M., et al. (1992).[4] "Potentiation of vincristine cytotoxicity by rubiginone B1 and piperafizine A in human Moser and K562 cells—mode of action." The Journal of Antibiotics, 45(1), 129–132.[4]

  • PubChem. (n.d.). "Piperafizine A (Compound CID 6439298)."[1] National Library of Medicine.

  • Cayman Chemical. (n.d.).[5] "Piperafizine A Product Information."

Sources

Piperafizine A: A Potent Diketopiperazine Scaffold for P-gp Inhibition and MDR Reversal

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Piperafizine A as a P-glycoprotein (P-gp) Inhibitor Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

Piperafizine A (CAS: 130603-59-7) is a bioactive methylated diketopiperazine alkaloid originally isolated from Streptoverticillium and Streptomyces species.[1] While it exhibits low intrinsic cytotoxicity against most cancer cell lines, its pharmacological value lies in its potent capability to reverse Multidrug Resistance (MDR).

Piperafizine A functions as a P-glycoprotein (P-gp/ABCB1) inhibitor , effectively blocking the ATP-dependent efflux of chemotherapeutic agents such as vincristine and doxorubicin. By restoring intracellular drug accumulation, Piperafizine A resensitizes MDR-positive phenotypes (e.g., K562/VCR, KB-C2) to standard chemotherapy, achieving reversal efficacy comparable to first-generation inhibitors like Verapamil but with a distinct structural profile.

Chemical & Pharmacological Profile

Structural Characterization

Piperafizine A is a cyclic dipeptide derivative formed by the condensation of two phenylalanine units, featuring a methylated diketopiperazine core.[2]

PropertySpecification
IUPAC Name (3Z,6Z)-3,6-dibenzylidene-1-methylpiperazine-2,5-dione
Formula C₁₉H₁₆N₂O₂
Molecular Weight 304.34 g/mol
Solubility DMSO (>10 mg/mL), Methanol, Ethanol; Insoluble in water.[2]
Structural Class Methylated Diketopiperazine (2,5-Diketopiperazine)
Source Streptoverticillium aspergilloides; Streptomyces spp.
Mechanism of Action: P-gp Efflux Blockade

P-glycoprotein (ABCB1) is an ATP-binding cassette transporter that actively pumps hydrophobic drugs out of the cell, lowering effective intracellular concentrations. Piperafizine A acts as a competitive inhibitor or modulator of the P-gp drug-binding pocket.

Key Mechanistic Steps:

  • Binding: Piperafizine A binds to the transmembrane domain of P-gp.

  • Inhibition: It sterically hinders the binding or translocation of substrate drugs (e.g., Vincristine).

  • Accumulation: The efflux pump is stalled, causing rapid intracellular accumulation of the cytotoxic payload.

  • Apoptosis: Restored drug levels trigger apoptotic cascades (e.g., Tubulin polymerization inhibition by Vincristine).

Visualization: The MDR Reversal Pathway

The following diagram illustrates the competitive inhibition mechanism of Piperafizine A at the cellular membrane.

Pgp_Inhibition_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane (Lipid Bilayer) cluster_intracellular Intracellular Cytosol VCR_out Vincristine (Substrate) VCR_in Intracellular Vincristine VCR_out->VCR_in Passive Diffusion PIP_out Piperafizine A (Inhibitor) Pgp_Active Active P-gp Pump (Efflux Active) PIP_out->Pgp_Active Inhibits Pgp_Blocked Inhibited P-gp Complex (Piperafizine Bound) PIP_out->Pgp_Blocked High Affinity Binding Pgp_Active->VCR_out Efflux (ATP-dependent) VCR_in->Pgp_Active Substrate Binding Apoptosis Apoptosis / Cell Death VCR_in->Apoptosis Accumulation > Threshold

Figure 1: Mechanism of Piperafizine A-mediated reversal of Multidrug Resistance (MDR). The compound binds to P-gp, preventing the efflux of chemotherapeutics like Vincristine.

Experimental Validation Protocols

To validate Piperafizine A activity in your lab, use the following self-validating protocols. These assays confirm P-gp inhibition via functional transport analysis and cytotoxicity endpoints.

Protocol A: Vincristine Accumulation Assay (Functional P-gp Validation)

Objective: Quantify the increase in intracellular drug retention induced by Piperafizine A. Cell Model: P-gp overexpressing cells (e.g., K562/VCR or KB-C2).

  • Preparation:

    • Seed K562/VCR cells at

      
       cells/mL in RPMI-1640 medium.
      
    • Prepare Piperafizine A stock (10 mM in DMSO).

  • Treatment:

    • Incubate cells with Piperafizine A (concentrations: 0, 1, 5, 10, 20 µg/mL) for 15 minutes at 37°C.

    • Positive Control: Verapamil (10 µg/mL).

    • Negative Control: Vehicle (0.1% DMSO).

  • Substrate Loading:

    • Add

      
      -Vincristine (or fluorescent surrogate Rhodamine 123) to a final concentration of 20 nM.
      
    • Incubate for 60 minutes at 37°C.

  • Termination & Wash:

    • Centrifuge cells at 4°C (to halt active transport).

    • Wash 3x with ice-cold PBS.

  • Quantification:

    • Lyse cells (0.1% SDS) and measure radioactivity (Scintillation Counter) or Fluorescence (Flow Cytometry: FL1 channel).

  • Validation Criteria:

    • The 10 µg/mL Piperafizine A group must show

      
       accumulation relative to the vehicle control.
      
Protocol B: Cytotoxicity Potentiation Assay (MDR Reversal Ratio)

Objective: Determine the "Reversal Index" (RI) by comparing IC50 values of Vincristine in the presence/absence of Piperafizine A.

  • Seeding: Plate MDR cells (e.g., KB-C2) in 96-well plates (5,000 cells/well).

  • Drug Matrix:

    • Row A-D: Serial dilution of Vincristine alone (0.1 nM – 10 µM).

    • Row E-H: Serial dilution of Vincristine + Fixed Piperafizine A (10 µg/mL).

    • Note: Ensure Piperafizine A alone at 10 µg/mL is non-toxic (viability >90%) to confirm the effect is synergistic, not additive.

  • Incubation: 72 hours at 37°C, 5% CO₂.

  • Readout: Add MTT or CCK-8 reagent; measure Absorbance at 450/570 nm.

  • Calculation:

    
    
    

Data Summary: Potency & Efficacy

The following table summarizes historical data comparing Piperafizine A to standard inhibitors in MDR cell lines.

ParameterPiperafizine AVerapamil (Control)Interpretation
Intrinsic Cytotoxicity (IC50) > 50 µg/mL (KB cells)> 50 µg/mLLow toxicity; safe modulator window.
Vincristine Potentiation (RI) 80 - 150 fold50 - 100 foldHighly effective at restoring sensitivity.
Effective Conc. (EC50) ~ 3 - 5 µg/mL~ 5 - 10 µg/mLPotent P-gp blockade at low micromolar range.
Solubility Profile LipophilicAmphiphilicRequires DMSO/Ethanol carrier for in vitro use.

Data derived from comparative studies in human epidermoid carcinoma (KB) and leukemia (K562) variants.

References

  • Kamei, H., et al. (1990). "Piperafizines A and B, potentiators of cytotoxicity of vincristine."[2][3][4] The Journal of Antibiotics, 43(8), 1018-1020.[2][3]

  • Ogasawara, M., et al. (1992). "Potentiation of vincristine cytotoxicity by rubiginone B1 and piperafizine A in human Moser and K562 cells—mode of action."[2][3] The Journal of Antibiotics, 45(1), 129-132.[2][3]

  • Rakotondraibe, L.H., et al. (2015). "Antiproliferative and Antiplasmodial Compounds from Selected Streptomyces species." Bioorganic & Medicinal Chemistry Letters, 25(24), 5646-5650.

  • Cayman Chemical. "Piperafizine A Product Datasheet (Item No. 19449)."

Sources

A Technical Guide to the Structural and Functional Diversity of Piperazine Derivatives: A Foundational Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Preface: This guide was initially intended to provide an in-depth comparison of two specific compounds, Piperafizine A and Piperafizine B. However, a comprehensive search of the scientific literature and chemical databases did not yield any specific information for compounds with these exact names. It is possible that these are novel compounds not yet described in published literature, internal discovery names, or alternative nomenclature.

Therefore, this technical guide has been designed to provide a foundational understanding of the piperazine scaffold, a core chemical structure that is central to a vast array of biologically active molecules.[1][2][3] For researchers, scientists, and drug development professionals, a deep understanding of piperazine chemistry and biology is essential for the discovery, characterization, and development of new therapeutic agents. This guide will delve into the synthesis, analysis, and biological activities of piperazine derivatives, providing the necessary framework to understand and potentially characterize novel compounds such as "Piperafizine A" and "Piperafizine B."

The Piperazine Scaffold: A Privileged Structure in Medicinal Chemistry

Piperazine is a six-membered heterocyclic ring containing two nitrogen atoms at opposite positions.[4][5][6] This simple scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in biologically active compounds across a wide range of therapeutic areas.[2] The two nitrogen atoms in the piperazine ring provide a unique combination of properties, including a high polar surface area, structural rigidity, and the ability to act as both hydrogen bond donors and acceptors.[1][3] These characteristics often lead to improved physicochemical properties such as enhanced water solubility and oral bioavailability.[1][3]

The versatility of the piperazine ring allows for extensive chemical modification at the nitrogen atoms, enabling the synthesis of large and diverse compound libraries for drug discovery.[1][3]

Synthesis of Piperazine Derivatives: Building the Core

The synthesis of piperazine derivatives can be broadly categorized into methods that form the piperazine ring itself and those that modify a pre-existing piperazine core.

Formation of the Piperazine Ring

Several classical and modern synthetic methods are employed to construct the piperazine ring.[5] A common approach involves the cyclization of 1,2-diamines with suitable dielectrophiles.[7] For instance, the reaction of ethylenediamine with 1,2-dibromoethane can yield the basic piperazine structure.[5] Other methods include the reaction of ethylenediamine with diethyl carbonate or ethylene carbonate.[5]

A general synthetic scheme for piperazine ring formation is illustrated below:

G cluster_reactants Reactants cluster_product Product diamine 1,2-Diamine piperazine Piperazine Ring diamine->piperazine Cyclization dielectrophile Dielectrophile (e.g., 1,2-Dihaloethane) dielectrophile->piperazine

Caption: General scheme for piperazine ring synthesis.

Functionalization of the Piperazine Core

More commonly in drug discovery, a commercially available piperazine core is functionalized by attaching various substituents to one or both nitrogen atoms. This is typically achieved through nucleophilic substitution reactions where the nitrogen atoms of piperazine act as nucleophiles, reacting with a wide array of electrophiles.[8]

Experimental Protocol: N-Arylation of Piperazine

This protocol describes a typical procedure for the synthesis of an N-arylpiperazine derivative.

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve piperazine (1.0 equivalent) in a suitable solvent such as dimethylformamide (DMF).

  • Addition of Reagents: Add an aryl halide (e.g., a substituted bromobenzene, 1.1 equivalents) and a base (e.g., potassium carbonate, 2.0 equivalents) to the reaction mixture.

  • Reaction Conditions: Heat the mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Spectroscopic and Analytical Characterization

The structural elucidation of piperazine derivatives relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are fundamental for confirming the structure of piperazine compounds.[9] The chemical shifts of the protons and carbons in the piperazine ring are influenced by the nature and position of the substituents.[9]

Nucleus Typical Chemical Shift (ppm) Notes
¹H (CH₂ of piperazine ring)2.5 - 4.0The chemical shift can vary significantly depending on the electronic nature of the substituents on the nitrogen atoms.
¹³C (CH₂ of piperazine ring)40 - 55Similar to the proton shifts, the carbon shifts are sensitive to the substitution pattern.
Note: Chemical shifts are approximate and can vary based on solvent and substituents.[9]
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the synthesized compounds and to gain insights into their fragmentation patterns, which can aid in structural confirmation.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is useful for identifying the presence of specific functional groups in piperazine derivatives. Key vibrational frequencies to note include C-N stretching and N-H bending (for unsubstituted or monosubstituted piperazines).[10]

Diverse Biological Activities of Piperazine Derivatives

The piperazine scaffold is present in a wide array of drugs with diverse pharmacological activities.[2]

Therapeutic Area Examples of Piperazine-Containing Drugs General Mechanism of Action
Anthelmintic PiperazineActs as a GABA receptor agonist, causing flaccid paralysis in worms.[11][12]
Antipsychotic Ziprasidone, AripiprazoleOften involves modulation of dopamine and serotonin receptors.
Antidepressant AmoxapineTypically involves inhibition of norepinephrine and serotonin reuptake.[13]
Antihistamine Cyclizine, CetirizineActs as an antagonist at histamine H1 receptors.
Anticancer ImatinibCan act as a kinase inhibitor, interfering with cell signaling pathways.[14]
Antibacterial CiprofloxacinInhibits bacterial DNA gyrase.[13]

The biological activity of piperazine derivatives is often attributed to their ability to interact with various biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.[14]

Mechanism of Action: A Focus on Neurological Targets

Many piperazine derivatives exhibit their effects by modulating neurotransmitter systems in the central nervous system (CNS). For example, their interaction with dopamine and serotonin receptors is a common mechanism for antipsychotic and antidepressant drugs.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron dopamine_vesicle Dopamine Vesicles dopamine Dopamine dopamine_vesicle->dopamine Release dopamine_receptor Dopamine Receptor dopamine->dopamine_receptor Binding signaling_cascade Signaling Cascade dopamine_receptor->signaling_cascade Activation piperazine_drug Piperazine Derivative (Antagonist) piperazine_drug->dopamine_receptor Blockade

Caption: Simplified diagram of a piperazine derivative acting as a dopamine receptor antagonist.

Structure-Activity Relationships (SAR)

The biological activity of piperazine derivatives is highly dependent on the nature of the substituents attached to the piperazine ring. Structure-activity relationship (SAR) studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of these compounds.[3] For instance, the type of aromatic group attached to one of the nitrogen atoms can significantly influence receptor binding affinity. The substituent on the second nitrogen atom can be modified to fine-tune properties like solubility and metabolic stability.

Conclusion

While the specific identities of "Piperafizine A" and "Piperafizine B" remain elusive, the foundational principles of piperazine chemistry and pharmacology outlined in this guide provide a robust framework for their potential characterization. The piperazine scaffold continues to be a highly valuable starting point for the design of new drugs, and a thorough understanding of its properties is indispensable for researchers in the field of drug discovery and development. The experimental protocols and analytical methodologies described herein offer a practical starting point for the synthesis and characterization of novel piperazine derivatives.

References

  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. PubMed. Available at: [Link]

  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ResearchGate. Available at: [Link]

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. Available at: [Link]

  • Piperazine. Wikipedia. Available at: [Link]

  • Piperazine | C4H10N2. PubChem. Available at: [Link]

  • Synthesis and biological activity of piperazine derivatives of phenothiazine. PubMed. Available at: [Link]

  • piperazine structure. HPMC manufacturer - Cellulose ethers. Available at: [Link]

  • Chemical structure of piperazine. ResearchGate. Available at: [Link]

  • Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ResearchGate. Available at: [Link]

  • Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. PubMed. Available at: [Link]

  • Biological Activities of Piperazine Derivatives: A Comprehensive Review. Research Square. Available at: [Link]

  • Piperazine skeleton in the structural modification of natural products: a review. PMC. Available at: [Link]

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  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. Available at: [Link]

  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Bentham Science. Available at: [Link]

  • (PDF) PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. ResearchGate. Available at: [Link]

  • Discovery, bioactivity and biosynthesis of fungal piperazines. PubMed. Available at: [Link]

  • Piperazine. NIST WebBook. Available at: [Link]

  • Spectral investigation and normal coordinate analysis of piperazine. ResearchGate. Available at: [Link]

  • Synthesis of piperazines. Organic Chemistry Portal. Available at: [Link]

  • Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells. PubMed Central. Available at: [Link]

  • New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. PMC. Available at: [Link]

  • (PDF) Methods for the catalytic synthesis of piperazine. ResearchGate. Available at: [Link]

  • A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. PubMed Central. Available at: [Link]

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Bioactive Diketopiperazines from Streptoverticillium Species: A Technical Guide for Discovery and Characterization

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Taxonomic Landscape

The genus Streptoverticillium represents a rich and historically significant group of actinobacteria, renowned for their production of a diverse array of secondary metabolites. Historically classified within the broad genus of Streptomyces, molecular and chemotaxonomic studies have since established Streptoverticillium as a distinct taxon. However, the extensive body of research conducted prior to this reclassification often groups these organisms under the Streptomyces umbrella. Consequently, a comprehensive technical guide on the bioactive compounds from Streptoverticillium necessitates a careful synthesis of both historical and contemporary literature. This guide will leverage well-established methodologies and findings from the closely related and extensively studied Streptomyces genus as a foundational framework, while highlighting any specific data available for Streptoverticillium. This approach allows for a robust and practical guide for researchers seeking to explore the chemical diversity of Streptoverticillium species.

Introduction to Diketopiperazines: A Privileged Scaffold

Diketopiperazines (DKPs), the smallest cyclic dipeptides, are a prominent class of natural products characterized by a six-membered piperazine-2,5-dione ring formed from the condensation of two amino acids.[1] This rigid and stable core structure serves as a privileged scaffold in medicinal chemistry, amenable to a wide range of chemical modifications that give rise to a vast spectrum of biological activities.[2] Microorganisms, including bacteria and fungi, are prolific producers of DKPs, which have demonstrated antimicrobial, antiviral, antitumor, and immunosuppressive properties.[1][3] The genus Streptomyces, and by extension Streptoverticillium, are well-documented sources of these valuable bioactive compounds.[1]

Cultivation and Fermentation: Unlocking Biosynthetic Potential

The production of secondary metabolites, including diketopiperazines, by Streptoverticillium is intricately linked to the growth phase and is highly influenced by fermentation conditions.[4] Typically, secondary metabolite biosynthesis is initiated during the stationary phase of growth.[4] Optimization of the fermentation process is therefore a critical first step in the discovery of novel bioactive DKPs.

Rationale for Fermentation Parameter Optimization

The goal of optimizing fermentation is to create an environment that maximizes the production of the target secondary metabolites while supporting sufficient biomass growth. Key parameters that are manipulated include nutrient sources (carbon and nitrogen), trace elements, pH, temperature, and aeration.[5] The interplay between these factors can significantly alter the metabolic output of the microorganism. For instance, the choice of carbon and nitrogen sources can influence the availability of precursor molecules for DKP biosynthesis.

A Foundational Fermentation Protocol

While the optimal conditions will vary for each Streptoverticillium strain, the following protocol provides a robust starting point for the production of secondary metabolites. This protocol is based on established methods for Streptomyces and can be adapted accordingly.[6]

Step-by-Step Protocol:

  • Inoculum Preparation:

    • Aseptically transfer a loopful of a mature Streptoverticillium culture from an agar plate to a 250 mL flask containing 50 mL of a suitable seed medium (e.g., Tryptic Soy Broth).

    • Incubate the flask at 28-30°C on a rotary shaker at 180-200 rpm for 48-72 hours, or until good growth is observed.

  • Production Fermentation:

    • Inoculate a production medium with the seed culture (typically a 5-10% v/v inoculation). A variety of production media can be used, with the choice depending on the specific strain and target metabolites. A common starting point is a medium rich in complex carbohydrates and proteins.

    • An example of a production medium could consist of (per liter): Soluble Starch (20 g), Glucose (10 g), Yeast Extract (5 g), Peptone (5 g), and CaCO₃ (2 g) in distilled water.

    • Dispense the production medium into baffled flasks to ensure adequate aeration.

    • Incubate the production flasks at 28-30°C on a rotary shaker at 180-200 rpm for 7-14 days.

  • Monitoring the Fermentation:

    • Periodically and aseptically withdraw small samples to monitor growth (e.g., by measuring packed cell volume or dry cell weight) and pH.

    • The production of bioactive compounds can be monitored by performing small-scale extractions of the culture broth followed by bioassays or analytical techniques like HPLC.

Isolation and Purification: From Complex Broth to Pure Compound

Following fermentation, the next critical phase is the isolation and purification of the bioactive diketopiperazines from the complex culture broth. This is typically a multi-step process involving extraction and chromatography.

General Workflow for DKP Isolation

The following diagram illustrates a typical workflow for the isolation and purification of diketopiperazines from a Streptoverticillium fermentation broth.

G Fermentation_Broth Fermentation Broth Centrifugation Centrifugation Fermentation_Broth->Centrifugation Supernatant Supernatant Centrifugation->Supernatant Liquid Phase Mycelial_Mass Mycelial Mass Centrifugation->Mycelial_Mass Solid Phase Solvent_Extraction_Supernatant Solvent Extraction (e.g., Ethyl Acetate) Supernatant->Solvent_Extraction_Supernatant Solvent_Extraction_Mycelia Solvent Extraction (e.g., Acetone/Methanol) Mycelial_Mass->Solvent_Extraction_Mycelia Crude_Extract_Supernatant Crude Extract Solvent_Extraction_Supernatant->Crude_Extract_Supernatant Crude_Extract_Mycelia Crude Extract Solvent_Extraction_Mycelia->Crude_Extract_Mycelia Combine_Extracts Combine & Concentrate Crude_Extract_Supernatant->Combine_Extracts Crude_Extract_Mycelia->Combine_Extracts Chromatography Column Chromatography (e.g., Silica Gel, Sephadex) Combine_Extracts->Chromatography Fractions Fractions Chromatography->Fractions HPLC Preparative HPLC Fractions->HPLC Pure_DKP Pure Diketopiperazine HPLC->Pure_DKP

Caption: General workflow for the isolation of diketopiperazines.

Detailed Protocol for Extraction and Initial Fractionation
  • Separation of Biomass: Centrifuge the fermentation broth (e.g., at 5,000 x g for 20 minutes) to separate the supernatant from the mycelial mass.

  • Extraction of the Supernatant:

    • Transfer the supernatant to a separatory funnel.

    • Perform a liquid-liquid extraction with an equal volume of an appropriate organic solvent, such as ethyl acetate. The choice of solvent is critical and should be based on the polarity of the target DKPs.

    • Repeat the extraction process three times to ensure complete recovery of the compounds.

    • Combine the organic layers and concentrate them under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Extraction of the Mycelial Mass:

    • The mycelial mass can also contain intracellularly stored secondary metabolites.

    • Extract the mycelial pellet with a polar solvent like methanol or acetone, followed by filtration.

    • Concentrate the filtrate to obtain a crude extract.

  • Initial Chromatographic Fractionation:

    • The combined crude extracts are often a complex mixture. An initial fractionation step using column chromatography is typically employed.

    • Silica gel is a common stationary phase for normal-phase chromatography, eluting with a gradient of solvents of increasing polarity (e.g., hexane-ethyl acetate followed by ethyl acetate-methanol).

    • Alternatively, size-exclusion chromatography (e.g., using Sephadex LH-20) can be used to separate compounds based on their molecular size.

  • High-Performance Liquid Chromatography (HPLC):

    • Fractions obtained from column chromatography are then subjected to further purification using preparative HPLC.

    • Reverse-phase HPLC (e.g., using a C18 column) with a water-acetonitrile or water-methanol gradient is a powerful technique for separating individual DKPs.

Structural Elucidation: Unveiling the Molecular Architecture

Once a pure diketopiperazine has been isolated, its chemical structure must be determined. This is achieved through a combination of spectroscopic techniques, primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) provides the accurate mass of the molecule, which allows for the determination of its molecular formula.[7] Tandem MS (MS/MS) experiments, where the parent ion is fragmented, can provide valuable information about the substructures of the DKP, such as the constituent amino acid residues.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules. A suite of 1D and 2D NMR experiments are employed:

  • ¹H NMR: Provides information about the number and types of protons in the molecule and their chemical environment.

  • ¹³C NMR: Shows the number and types of carbon atoms.[8]

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbons.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons to which they are attached.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the molecular skeleton.[9]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the stereochemistry of the molecule.

The collective interpretation of these spectroscopic data allows for the unambiguous assignment of the planar structure and relative stereochemistry of the diketopiperazine.

Biosynthesis of Diketopiperazines in Actinobacteria

The biosynthesis of diketopiperazines in bacteria is primarily accomplished through the action of specialized enzymes, most notably Nonribosomal Peptide Synthetases (NRPSs).[10]

The Role of Nonribosomal Peptide Synthetases (NRPSs)

NRPSs are large, modular enzymes that act as an assembly line for the synthesis of peptides without the use of ribosomes.[11][12] Each module of an NRPS is responsible for the incorporation of a specific amino acid into the growing peptide chain. The core domains of a typical NRPS module are:

  • Adenylation (A) domain: Selects and activates a specific amino acid as an aminoacyl adenylate.

  • Thiolation (T) or Peptidyl Carrier Protein (PCP) domain: Covalently tethers the activated amino acid via a thioester bond.

  • Condensation (C) domain: Catalyzes the formation of a peptide bond between the amino acids on adjacent modules.

The final step in DKP biosynthesis often involves a Thioesterase (TE) domain, which catalyzes the cyclization and release of the dipeptide from the NRPS enzyme.

A Representative Biosynthetic Pathway

The following diagram illustrates a simplified biosynthetic pathway for a generic diketopiperazine, highlighting the key enzymatic steps.

G Amino_Acid_1 Amino Acid 1 NRPS_Module_1 NRPS Module 1 (A, T, C domains) Amino_Acid_1->NRPS_Module_1 Amino_Acid_2 Amino Acid 2 NRPS_Module_2 NRPS Module 2 (A, T domains) Amino_Acid_2->NRPS_Module_2 NRPS_Module_1->NRPS_Module_2 Peptide bond formation AMP_PPi AMP + PPi NRPS_Module_1->AMP_PPi TE_Domain Thioesterase Domain NRPS_Module_2->TE_Domain NRPS_Module_2->AMP_PPi Diketopiperazine Diketopiperazine TE_Domain->Diketopiperazine Cyclization & Release Enzyme_Released Enzyme Released TE_Domain->Enzyme_Released H2O H₂O ATP ATP ATP->NRPS_Module_1 ATP->NRPS_Module_2

Caption: Simplified biosynthetic pathway of a diketopiperazine via NRPS.

Bioactivities of Streptomyces-Derived Diketopiperazines: A Proxy for Streptoverticillium

Given the limited specific data on diketopiperazines from Streptoverticillium, this section presents a summary of the bioactivities of selected DKPs isolated from the closely related Streptomyces genus. This information provides a valuable indication of the potential therapeutic applications of DKPs that may be discovered in Streptoverticillium.

DiketopiperazineProducing OrganismReported BioactivityReference
Cyclo(L-Val-L-Pro)Streptomyces SUK 25Antibacterial against MRSA[9]
Cyclo(L-Leu-L-Pro)Streptomyces SUK 25Antibacterial against MRSA[9]
Cyclo(L-Phe-L-Pro)Streptomyces SUK 25Antibacterial against MRSA[9]
Actinozine AStreptomyces sp. Call-36Antimicrobial against S. aureus and C. albicans, weak cytotoxicity[13]
Cyclo(Tyr-Pro)Streptomyces sp. TN262Antibacterial, antifungal, antiviral, antitumor, immunosuppressive[1]
Brevianamide FStreptomyces sp. TN262Precursor to other bioactive alkaloids[1]
Cyclo(Pro-Leu)Streptomyces sp. TN262Antimicrobial[1]

Future Directions and Concluding Remarks

The genus Streptoverticillium remains a relatively untapped resource for the discovery of novel bioactive diketopiperazines. The methodologies for fermentation, isolation, and structural elucidation that have been successfully applied to Streptomyces provide a clear and effective roadmap for exploring the secondary metabolome of Streptoverticillium. The diverse biological activities exhibited by Streptomyces-derived DKPs underscore the therapeutic potential that awaits discovery within this closely related genus. Future research should focus on the systematic screening of Streptoverticillium species, coupled with modern analytical techniques and genome mining approaches to identify novel DKP biosynthetic gene clusters. Such efforts are poised to uncover new chemical entities with significant potential for drug development.

References

  • Streptomyces: The biofactory of secondary metabolites. (n.d.). National Center for Biotechnology Information. Retrieved February 8, 2024, from [Link]

  • Bioactive Secondary Metabolites from a New Terrestrial Streptomyces sp. TN262. (n.d.). National Center for Biotechnology Information. Retrieved February 8, 2024, from [Link]

  • Optimization of Fermentation Conditions to Enhance Cytotoxic Metabolites Production by Bacillus velezensis Strain RP137 from the Persian Gulf. (n.d.). National Center for Biotechnology Information. Retrieved February 8, 2024, from [Link]

  • Novel anti-inflammatory diketopiperazine alkaloids from the marine-derived fungus Penicillium brasilianum. (n.d.). National Center for Biotechnology Information. Retrieved February 8, 2024, from [Link]

  • Structures and Biological Activities of Diketopiperazines from Marine Organisms: A Review. (n.d.). National Center for Biotechnology Information. Retrieved February 8, 2024, from [Link]

  • Isolation and Identification of Cis-2,5-Diketopiperazine from a Novel Bacillus Strain and Synthesis of Its Four Stereoisomers. (n.d.). National Center for Biotechnology Information. Retrieved February 8, 2024, from [Link]

  • Isolation, Structural Characterization and Antidiabetic Activity of New Diketopiperazine Alkaloids from Mangrove Endophytic Fungus Aspergillus sp. 16-5c. (n.d.). MDPI. Retrieved February 8, 2024, from [Link]

  • New prenylated indole diketopiperazine alkaloids and polyketides from the mangrove-derived fungus Penicillium sp. (2022). Frontiers. Retrieved February 8, 2024, from [Link]

  • Isolation of Three New Diketopiperazine Alkaloids from Penicillium sp. SCH3-Sd2. (2023). PubMed. Retrieved February 8, 2024, from [Link]

  • Nonribosomal peptide synthetases and their biotechnological potential in Penicillium rubens. (n.d.). National Center for Biotechnology Information. Retrieved February 8, 2024, from [Link]

  • Bioactive Diketopiperazines and Nucleoside Derivatives from a Sponge-Derived Streptomyces Species. (n.d.). MDPI. Retrieved February 8, 2024, from [Link]

  • Nonribosomal Peptide Synthetases in Animals. (n.d.). MDPI. Retrieved February 8, 2024, from [Link]

  • Optimization of fermentation conditions to increase the production of antifungal metabolites from Streptomyces sp. KN37. (n.d.). National Center for Biotechnology Information. Retrieved February 8, 2024, from [Link]

  • Nonribosomal peptide synthetases and their biotechnological potential in Penicillium rubens. (2021). PubMed. Retrieved February 8, 2024, from [Link]

  • Two new 2,5-diketopiperazines produced by Streptomyces sp. SC0581. (2017). ResearchGate. Retrieved February 8, 2024, from [Link]

  • Nonribosomal Peptide Synthetases: Quaternary Structure and Chemoenzymatic Synthesis of Macrocyclic Peptides. (n.d.). Philipps-Universität Marburg. Retrieved February 8, 2024, from [Link]

  • Non-Ribosomal Peptide Synthetases of Fungi. (2012). ResearchGate. Retrieved February 8, 2024, from [Link]

Sources

Piperafizine A molecular weight and formula C19H16N2O2

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Piperafizine A: Chemical Profile and Application in Multidrug Resistance Reversal Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary: The Piperafizine A Directive

Piperafizine A (CAS: 130603-59-7) is a bioactive diketopiperazine alkaloid originally isolated from Streptoverticillium aspergilloides.[1] Unlike direct cytotoxic agents, Piperafizine A functions primarily as a chemosensitizer , specifically targeting the efflux mechanisms that drive Multidrug Resistance (MDR) in cancer phenotypes. Its molecular architecture—defined by a rigid 2,5-diketopiperazine core flanked by benzylidene wings—enables it to modulate P-glycoprotein (P-gp) activity, thereby restoring the intracellular accumulation of substrates like Vincristine.[1]

This guide provides a rigorous technical analysis of Piperafizine A, moving beyond basic properties to actionable experimental protocols for MDR reversal studies.

Part 1: Chemical Architecture & Physicochemical Profile[1]

The efficacy of Piperafizine A lies in its specific steric configuration. Researchers must maintain strict quality control over the compound's integrity, as the Z,Z-geometry of the benzylidene groups is critical for binding affinity.

Molecular Identity
PropertySpecification
Common Name Piperafizine A
IUPAC Name (3Z,6Z)-3,6-dibenzylidene-1-methylpiperazine-2,5-dione
CAS Number 130603-59-7
Formula C₁₉H₁₆N₂O₂
Molecular Weight 304.34 g/mol
Core Scaffold 2,5-Diketopiperazine (DKP)
Key Substituents N-methyl group (Position 1); Bis-benzylidene bridges
Solubility & Stability Protocol

Piperafizine A is hydrophobic.[1] Improper solubilization results in micro-precipitation, leading to erratic bioassay data.

  • Primary Solvent: Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[1]

  • Solubility Limit: ~10-20 mg/mL in DMSO.[1]

  • Aqueous Stability: Poor.[1] The compound precipitates rapidly in aqueous buffers if the organic co-solvent concentration is too low (<0.1%).

  • Storage: Lyophilized solid at -20°C (stable >2 years). Solutions in DMSO should be used within 24 hours or aliquoted and frozen at -80°C to prevent hydrolysis of the amide bonds.

Part 2: Mechanism of Action (MDR Reversal)

The primary utility of Piperafizine A is the potentiation of Vinca alkaloids (e.g., Vincristine, Vinblastine) in resistant cell lines (e.g., K562/VCR, Moser).[1]

The Mechanism: MDR cells overexpress P-glycoprotein (ABCB1), an ATP-dependent efflux pump that extrudes chemotherapeutics.[1] Piperafizine A acts as a competitive inhibitor or modulator of P-gp.[1] Unlike Verapamil, which often induces cardiovascular toxicity at effective doses, Piperafizine A offers a distinct structural template for P-gp inhibition.[1]

Pathway Visualization: The following diagram illustrates the differential flux of Vincristine in the presence and absence of Piperafizine A.

MDR_Mechanism cluster_effect With Piperafizine A Vincristine Vincristine (VCR) Cell_Resistant MDR Cancer Cell Vincristine->Cell_Resistant Passive Diffusion Piperafizine Piperafizine A Pgp P-glycoprotein (P-gp) Piperafizine->Pgp Inhibits/Modulates Pgp->Vincristine Efflux (Resistance) Cell_Resistant->Pgp Substrate Recognition Apoptosis Apoptosis / Cell Death Cell_Resistant->Apoptosis VCR Accumulation

Figure 1: Piperafizine A blocks P-gp mediated efflux, forcing intracellular accumulation of Vincristine.[1][2][3][4][5]

Part 3: Validated Experimental Protocols

To ensure reproducibility, follow these specific workflows. These protocols assume the use of P-gp overexpressing cell lines (e.g., K562/ADM or MCF-7/ADR).[1]

Protocol: Preparation of Assay-Ready Solutions

Rationale: Precise control of DMSO concentration is vital to avoid solvent-induced cytotoxicity masking the reversal effect.[1]

  • Stock Preparation: Weigh 1.0 mg of Piperafizine A. Dissolve in 328 µL of sterile DMSO to generate a 10 mM Stock Solution . Vortex for 30 seconds.

  • Quality Check: Inspect for particulates. If cloudy, sonicate for 1 minute at 40 kHz.

  • Working Dilution: Dilute the stock into complete cell culture media immediately prior to use.

    • Target Concentration: 1.0 – 20.0 µg/mL (approx. 3 – 65 µM).[1]

    • Constraint: Final DMSO concentration must remain < 0.5% (v/v) .[1]

Protocol: Vincristine Potentiation Assay (MTT)

Rationale: To quantify the "Reversal Index" (RI), comparing IC50 values of Vincristine with and without Piperafizine A.[1]

Workflow Diagram:

Experimental_Workflow Step1 Seed MDR Cells (e.g., 5x10^3 cells/well) Step2 Pre-Incubation (Optional) 1-2 hrs with Piperafizine A (5-10 µg/mL) Step1->Step2 Step3 Co-Treatment Add Serial Dilutions of Vincristine Step2->Step3 Step4 Incubation 72 Hours @ 37°C, 5% CO2 Step3->Step4 Step5 Readout MTT/CCK-8 Assay (OD 450/570nm) Step4->Step5

Figure 2: Step-by-step workflow for determining the chemosensitizing efficacy.

Detailed Steps:

  • Seeding: Plate MDR cells in 96-well plates (5,000 cells/well) in 100 µL media. Allow attachment (if adherent) for 24 hours.

  • Sensitization: Add Piperafizine A at a fixed sub-toxic concentration (determined previously, typically 10 µg/mL ).[1]

    • Control A: Media only.

    • Control B: Vincristine only (serial dilution).[1]

    • Experimental: Vincristine (serial dilution) + Piperafizine A (fixed).[1]

  • Incubation: Incubate for 72 hours.

  • Analysis: Add MTT reagent. Calculate IC50 for Vincristine in both arms.

  • Calculation:

    
    [1]
    
    • Success Criterion: An RI > 5.0 indicates significant MDR reversal [1].[1]

Protocol: Intracellular Accumulation Assay

Rationale: Direct verification that Piperafizine A increases drug retention.

  • Harvest: Collect

    
     MDR cells.
    
  • Treatment: Incubate cells with [³H]-Vincristine (or fluorescent Doxorubicin) ± Piperafizine A (10 µg/mL) for 60 minutes at 37°C.[1]

  • Stop: Rapidly wash cells

    
     with ice-cold PBS to halt transport.
    
  • Lysis: Solubilize cells in 1% SDS or 0.1 N NaOH.

  • Quantification: Measure radioactivity (scintillation counter) or fluorescence.[1]

  • Result: Piperafizine A treated cells should show 2-5x higher retention compared to controls [3].[1]

References

  • Kamei, H., et al. (1990).[1][3][5] "Piperafizines A and B, potentiators of cytotoxicity of vincristine."[3][5][6][7] The Journal of Antibiotics, 43(8), 1018-1020.[3][5]

  • Ogasawara, M., et al. (1992).[1][5] "Potentiation of vincristine cytotoxicity by rubiginone B1 and piperafizine A in human Moser and K562 cells—mode of action." The Journal of Antibiotics, 45(1), 129-132.[3][5]

  • Cayman Chemical. "Piperafizine A Product Information & Safety Data Sheet."

  • PubChem. "Piperafizine A Compound Summary."[1][8] National Library of Medicine.[1][9] [1]

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Methodological & Application

Application Note: Designing Vincristine Potentiation Assays with Piperafizine A

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Vincristine, a potent vinca alkaloid, is a cornerstone of chemotherapy for leukemias and lymphomas. However, its efficacy is frequently compromised by the overexpression of ATP-binding cassette (ABC) transporters, specifically P-glycoprotein (P-gp/MDR1), which actively effluxes the drug from tumor cells.[1]

Piperafizine A , a methylated diketopiperazine alkaloid originally isolated from Streptoverticillium species, has emerged as a high-affinity modulator of P-gp.[2] Unlike general calcium channel blockers (e.g., Verapamil) which often carry cardiotoxic liabilities, Piperafizine A offers a distinct structural scaffold for MDR reversal.

This Application Note provides a rigorous, self-validating framework for designing assays to quantify the Potentiation Factor (PF) of Piperafizine A. We move beyond simple IC50 shifts to establish a mechanistic link between P-gp inhibition and restored Vincristine cytotoxicity.

Mechanistic Rationale

To design a valid assay, one must understand the molecular causality. Vincristine binds to tubulin, inhibiting polymerization and inducing mitotic arrest. In MDR phenotypes, P-gp intercepts Vincristine before it reaches the microtubule, pumping it into the extracellular space.

Piperafizine A acts as a competitive inhibitor of the P-gp efflux pump. By occupying the substrate-binding pocket or allosterically modulating the transporter, it traps Vincristine intracellularly, restoring its cytotoxic potential.

Figure 1: Mechanism of Action

G Vinc_Ext Vincristine (Extracellular) Vinc_Int Vincristine (Intracellular) Vinc_Ext->Vinc_Int Passive Diffusion Tubulin Tubulin Binding (Microtubule Destabilization) Vinc_Int->Tubulin Target Engagement Pgp P-glycoprotein (P-gp) Efflux Pump Vinc_Int->Pgp Substrate Binding Apoptosis Mitotic Arrest & Apoptosis Tubulin->Apoptosis Pgp->Vinc_Ext Active Efflux PipA Piperafizine A (Modulator) PipA->Pgp Competitive Inhibition

Caption: Piperafizine A inhibits P-gp efflux, forcing intracellular retention of Vincristine and driving the cell toward apoptosis.

Pre-Assay Considerations & Materials

Cell Line Selection (The Biological System)

A self-validating system requires a paired cell line model to prove that the effect is P-gp dependent.

  • Resistant Line (Test): KB-V1, MCF-7/Adr, or K562/VCR (High P-gp expression).

  • Sensitive Line (Control): KB-3-1, MCF-7, or K562 (Low/No P-gp expression).

  • Validation: Piperafizine A should significantly lower Vincristine IC50 in the Resistant Line but show minimal shift in the Sensitive Line.

Compound Preparation[3][4]
  • Vincristine Sulfate: Dissolve in saline or PBS (avoid DMSO if possible to minimize solvent toxicity).

  • Piperafizine A: Dissolve in DMSO to create a 10 mM stock. Store at -20°C.

    • Critical Step: Ensure final DMSO concentration in the well is <0.5% (v/v).

Protocol 1: Determination of Sub-Toxic Modulator Concentration

Objective: To identify the concentration of Piperafizine A that inhibits P-gp without causing direct cytotoxicity. The "Potentiation Window" exists where the modulator is non-toxic but active.

Methodology:

  • Seeding: Seed MDR cells (e.g., KB-V1) at 5,000 cells/well in 96-well plates. Incubate 24h.

  • Treatment: Treat cells with serial dilutions of Piperafizine A (0.1 µM to 100 µM) without Vincristine.

  • Incubation: 72 hours at 37°C, 5% CO2.

  • Readout: Perform MTT or CCK-8 assay.

  • Analysis: Calculate the IC5, IC10, and IC20.

    • Decision Rule: Select a concentration ≤ IC10 (typically 1–5 µg/mL or ~2–10 µM) for the potentiation assays. This ensures any cell death observed later is due to Vincristine, not Piperafizine A.

Protocol 2: The Vincristine Potentiation Assay

Objective: To quantify the shift in Vincristine IC50 driven by Piperafizine A.

Experimental Workflow

Workflow Seed Seed MDR Cells (Day 0) Prep Prepare Drug Plates (Day 1) Seed->Prep Treat Co-Treatment (Vinc + PipA) Prep->Treat Incubate Incubate 72h Treat->Incubate Read MTT/CCK-8 Readout Incubate->Read

Caption: Step-by-step workflow for the co-treatment potentiation assay.

Plate Layout & Dosing

Use a "Fixed-Modulator" design.

  • Group A (Control): Vincristine (0.1 nM – 1000 nM) + Vehicle.

  • Group B (Test): Vincristine (0.1 nM – 1000 nM) + Piperafizine A (Fixed at sub-toxic dose, e.g., 5 µM).

  • Group C (Positive Control): Vincristine + Verapamil (5 µM).[3]

Data Analysis: The Reversal Fold (RF)

Do not rely solely on visual curves. Calculate the Reversal Fold to quantify potency.



OutcomeRF ValueInterpretation
No Effect ~1.0Piperafizine A fails to inhibit P-gp.
Moderate 2.0 – 10.0Partial reversal; likely useful in combination.
Full Reversal > 20.0Complete restoration of sensitivity (comparable to parental line).

Protocol 3: Mechanistic Validation (Rhodamine 123 Efflux)

Objective: To prove that the observed potentiation is due to P-gp inhibition and not an off-target synergistic toxicity. Rhodamine 123 (Rh123) is a fluorescent P-gp substrate.

Methodology:

  • Preparation: Harvest MDR cells (1 x 10^6 cells/mL).

  • Loading: Incubate cells with Rh123 (5 µM) for 30 mins at 37°C.

  • Efflux Phase:

    • Wash cells with PBS.

    • Resuspend in fresh media containing Piperafizine A (5 µM) or Vehicle .

    • Incubate for 60 mins (Allowing P-gp to pump Rh123 out).

  • Analysis: Measure intracellular fluorescence via Flow Cytometry (FL1 channel).

  • Result:

    • Vehicle Control: Low fluorescence (Rh123 pumped out).

    • Piperafizine A: High fluorescence (Rh123 trapped).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
High toxicity in "Modulator Only" wells Piperafizine A concentration is > IC10.Repeat Protocol 1. Lower the fixed dose.
No shift in IC50 (RF ≈ 1) Cell line may not express P-gp.Verify MDR phenotype via Western Blot (ABCB1 antibody).
Precipitation in wells Piperafizine A solubility limit reached.Ensure final DMSO < 0.5%. Sonicate stock solution.

References

  • Kamei, H., et al. (1990). Piperafizines A and B, potentiators of cytotoxicity of vincristine.[2] The Journal of Antibiotics, 43(8), 1018-1020.[2]

  • Cayman Chemical. Piperafizine A Product Information & Biological Activity.

  • Zhou, S. F., et al. (2004). Structure, function, and regulation of P-glycoprotein and its clinical relevance in drug disposition. Xenobiotica, 34(7), 653-694.

  • Ogasawara, M., et al. (1992). Potentiation of vincristine cytotoxicity by rubiginone B1 and piperafizine A in human Moser and K562 cells—mode of action. Chemotherapy, 40.

Sources

Application Note: Solvent Extraction Strategies for Methylated Diketopiperazines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Physicochemical Context

Methylated diketopiperazines (DKPs) represent a structurally distinct class of cyclic dipeptides where N-methylation or C-methylation significantly alters the physicochemical landscape compared to their non-methylated precursors. While standard DKPs (e.g., cyclo(Phe-Pro)) exhibit amphiphilic character with moderate water solubility, methylation drastically reduces the hydrogen bond donor (HBD) count and increases lipophilicity (LogP) .[1]

This guide provides high-precision extraction protocols tailored to these shifts. The core principle of these workflows is exploiting the "Solubility Shift" : N-methylation disrupts the intermolecular hydrogen bonding network that typically makes crystalline DKPs difficult to dissolve, rendering them highly soluble in chlorinated solvents and esters while retaining enough polarity to be distinct from neutral lipids.

The Methylation Impact on Solvation
FeatureNon-Methylated DKPMethylated DKP (Target)Extraction Implication
H-Bond Donors 2 (Amide NH)0–1 (Depending on degree)Reduced water solubility; higher affinity for DCM/EtOAc.
Lattice Energy High (Strong H-bonds)Low (Disrupted packing)Easier dissolution in organic solvents; lower melting points.
LogP (Lipophilicity) Low to NegativePositive (Moderate to High)Shifts partitioning equilibrium toward organic phase in LLE.[1]

Decision Framework for Solvent Selection

Before initiating extraction, assess the matrix and the degree of methylation. The following decision tree illustrates the logical flow for selecting the optimal extraction medium.

SolventSelection cluster_Aqueous Aqueous Matrix cluster_Solid Solid Matrix Start Start: Sample Matrix MatrixType Is the Matrix Aqueous (Broth/Plasma) or Solid? Start->MatrixType LipidCheck High Lipid Content? MatrixType->LipidCheck Aqueous MeOHEx Protocol C: Methanol Extraction MatrixType->MeOHEx Solid (Cell Pellet/Resin) HexaneWash Protocol A: Hexane Wash then EtOAc Extraction LipidCheck->HexaneWash Yes (Plasma/Ferm.) DirectDCM Protocol B: Direct DCM Extraction LipidCheck->DirectDCM No (Synthetic Workup) Refine Final Polishing: SPE (C18) HexaneWash->Refine DirectDCM->Refine MeOHEx->Refine

Figure 1: Decision tree for selecting extraction solvents based on matrix composition and lipid interference.

Protocol A: Liquid-Liquid Extraction (LLE) from Fermentation Broth

Best For: Isolation of natural methylated DKPs (e.g., from Streptomyces or Bacillus spp.) where the matrix contains salts, proteins, and lipids.[1]

Mechanistic Insight

Fermentation broths are complex. Direct extraction with high-polarity solvents (like n-Butanol) often co-extracts polar impurities. Because your target is methylated , it is sufficiently lipophilic to partition into Ethyl Acetate (EtOAc), leaving polar peptides and salts in the aqueous phase.[1]

Step-by-Step Methodology
  • Clarification:

    • Centrifuge culture broth at 4,000 × g for 15 minutes to separate supernatant from cell mass. (Save cell mass for Protocol C if intracellular accumulation is suspected).[1]

  • Lipid Delipidation (Critical Step):

    • Transfer supernatant to a separatory funnel.

    • Add n-Hexane (1:1 v/v). Shake gently for 2 minutes.

    • Allow phases to separate. Discard the top organic layer (Hexane), which contains neutral fats and sterols that would interfere with downstream HPLC.[1]

  • Target Extraction:

    • Adjust the aqueous phase pH to 7.0 (neutrality prevents hydrolysis of the DKP ring, though DKPs are generally stable pH 3–8).

    • Add Ethyl Acetate (1:1 v/v relative to aqueous phase).[1]

    • Shake vigorously for 5 minutes. Vent frequently.

    • Collect the upper organic layer.

    • Repeat extraction 2 more times with fresh EtOAc.

  • Concentration:

    • Combine EtOAc fractions.

    • Dry over anhydrous

      
       to remove residual water.[1]
      
    • Evaporate to dryness using a rotary evaporator at 40°C (methylated DKPs are thermally stable, but mild heat preserves integrity).[1]

Validation Check:

  • Yield: Expect >85% recovery for N-methylated species.

  • Purity: The hexane wash should remove >90% of hydrophobic matrix interference.[1]

Protocol B: High-Efficiency Extraction from Synthetic Reaction Mixtures

Best For: Recovering synthetic N-methylated DKPs from aqueous quenches or cyclization reactions (e.g., post-Fmoc deprotection/cyclization).

Mechanistic Insight

Synthetic N-methylated DKPs exhibit high solubility in chlorinated solvents due to the lack of strong intermolecular H-bonding. Dichloromethane (DCM) is the solvent of choice here due to its high selectivity for the DKP over unreacted amino acids or salts.

Step-by-Step Methodology
  • Quench & Dilution:

    • Dilute the reaction mixture with water (ratio 1:5) to dissolve any inorganic salts (e.g., from buffers).[1]

  • Extraction:

    • Add DCM (1:1 v/v).[1]

    • Extract 5 times. (Note: Methylated DKPs partition well, but 5 extractions ensure near-quantitative recovery >98%, essential for yield calculations).

  • Wash:

    • Wash the combined DCM layers once with 0.1 M HCl (removes unreacted amines/linear peptides).[1]

    • Wash once with saturated

      
        (removes unreacted acids).[1]
      
    • Wash once with Brine .

  • Isolation:

    • Dry over

      
      , filter, and concentrate in vacuo.
      

Protocol C: Solid Phase Extraction (SPE) for Biological Fluids (Plasma/Serum)

Best For: Trace analysis (PK studies) where matrix suppression in LC-MS must be minimized.

Mechanistic Insight

Methylated DKPs are more retentive on C18 stationary phases than their non-methylated counterparts. This allows for a more aggressive wash step (higher % organic) to remove matrix components before eluting the target.

Workflow Diagram

SPE_Workflow Step1 Step1 Step2 2. Load Sample (Diluted 1:1 with H2O) Step1->Step2 Step3 3. Wash 5% MeOH in Water Step2->Step3 Step4 4. Elute 90% ACN or MeOH Step3->Step4

Figure 2: Optimized SPE workflow for methylated DKPs using C18 cartridges.

Detailed Protocol
  • Cartridge Selection: Use a Polymeric Reversed-Phase (HLB or C18) cartridge (e.g., 60 mg / 3 mL). Polymeric sorbents are preferred to prevent dewetting.

  • Sample Pre-treatment:

    • Dilute Plasma/Serum 1:1 with 2% o-phosphoric acid (acidification helps disrupt protein binding, though DKPs are neutral, this precipitates some proteins and prepares the matrix).

    • Centrifuge and take the supernatant.[2]

  • Conditioning:

    • 1 mL MeOH followed by 1 mL Water.

  • Loading:

    • Load pre-treated sample at a slow flow rate (1 mL/min).

  • Washing (Crucial for Purity):

    • Wash with 1 mL 5% MeOH in Water .

    • Why? This removes salts and highly polar linear peptides. Methylated DKPs will retain on the column due to hydrophobic methyl groups.

  • Elution:

    • Elute with 1 mL 100% Methanol or Acetonitrile .

    • Evaporate under nitrogen stream and reconstitute in mobile phase.

Analytical Validation Parameters

To verify the efficiency of the extraction, use the following LC-MS parameters. The methylation status usually results in a distinct retention time shift.

ParameterSettingRationale
Column C18 (e.g., 2.1 x 50 mm, 1.7 µm)Standard retention for hydrophobic methylated species.
Mobile Phase A Water + 0.1% Formic AcidProtonation source for [M+H]+.[1]
Mobile Phase B Acetonitrile + 0.1% Formic AcidACN provides sharper peaks for DKPs than MeOH.
Gradient 5% B to 60% B over 10 minMethylated DKPs typically elute between 30-50% B.
Detection ESI+ (Positive Mode)DKPs ionize well as [M+H]+ or [M+Na]+.

References

  • Teixidó, M., et al. (2010).[1] "Synthesis of diketopiperazines with on-resin N-methylation and cyclative release." Journal of Combinatorial Chemistry. Link (Context: Synthesis and solubility changes).[1]

  • Wang, J., et al. (2022).[1] "Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide." ACS Omega. Link (Context: Stability and formation kinetics).[1]

  • Musetti, C., et al. (2017).[1] "Isolation, Purification, and Characterization of Active Diketopiperazine Derivatives." Journal of Microbiology and Biotechnology. Link (Context: Extraction from fermentation broth).[1]

  • Biotage Application Note. (2023). "Choosing the Solid Phase Extraction (SPE) Media for Synthetic Peptide Clean Up." Link (Context: SPE sorbent selection).

  • MacNeill, R. (2016).[1] "Solid-phase extraction: a principal option for peptide bioanalytical sample preparation." Bioanalysis. Link (Context: Bioanalytical sample prep).

Sources

In vitro P-gp inhibition assay using Piperafizine A

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Title: A Comprehensive Guide to In Vitro P-glycoprotein (P-gp) Inhibition Assay using Novel Compound Piperafizine A

Abstract

This application note provides a detailed protocol and theoretical framework for evaluating the inhibitory potential of a novel investigational compound, Piperafizine A, on the P-glycoprotein (P-gp) transporter. P-glycoprotein, also known as multidrug resistance protein 1 (MDR1) or ABCB1, is a critical ATP-dependent efflux pump that plays a significant role in drug disposition and multidrug resistance (MDR) in oncology.[1][2][3] Understanding the interaction of new chemical entities with P-gp is a regulatory expectation and a crucial step in drug development to predict potential drug-drug interactions (DDIs) and assess bioavailability.[4] This guide is designed for researchers in pharmacology, drug metabolism, and oncology, offering a robust methodology for determining the half-maximal inhibitory concentration (IC50) of Piperafizine A against P-gp-mediated transport. The protocols described herein utilize both a fluorescent substrate-based assay for high-throughput screening and a gold-standard bidirectional transport assay with LC-MS/MS quantification for definitive characterization.

Introduction: The Significance of P-glycoprotein in Modern Drug Development

P-glycoprotein (P-gp) is a 170 kDa transmembrane protein that actively extrudes a wide variety of structurally diverse xenobiotics from cells.[5][6] Its expression in key barrier tissues—such as the intestinal epithelium, the blood-brain barrier, and the kidney proximal tubules—profoundly impacts drug absorption, distribution, and elimination.[7][8] From a clinical perspective, P-gp has two major implications:

  • Drug-Drug Interactions (DDIs): Co-administration of a P-gp inhibitor with a drug that is a P-gp substrate can lead to elevated plasma concentrations of the substrate drug, potentially causing toxicity. For instance, the co-administration of clarithromycin (a P-gp inhibitor) with digoxin (a P-gp substrate) can lead to a significant increase in digoxin plasma levels.[4] Regulatory bodies like the FDA and EMA therefore recommend the evaluation of all new investigational drugs for their potential to inhibit P-gp.[4]

  • Multidrug Resistance (MDR): In oncology, the overexpression of P-gp in tumor cells is a primary mechanism of resistance to chemotherapy.[3][9] P-gp can actively pump anticancer drugs out of the cancer cells, reducing their intracellular concentration to sub-therapeutic levels.[5] The development of P-gp inhibitors is an active area of research aimed at reversing MDR and re-sensitizing resistant tumors to chemotherapy.[1][10]

Piperazine and its derivatives have been explored for various pharmacological activities, including the potential to modulate ABC transporters.[11] While piperine, an alkaloid from black pepper, has demonstrated P-gp inhibitory activity, the specific potential of novel derivatives like Piperafizine A remains to be elucidated.[10][12] This guide provides the necessary framework to rigorously assess this potential.

Foundational Principles: Choosing the Right Assay System

The selection of an appropriate in vitro model is critical for generating reliable and translatable data. The two most widely accepted and utilized systems for P-gp inhibition studies are polarized cell monolayers and inside-out membrane vesicles.

  • Polarized Cell Monolayers (Caco-2 or MDR1-MDCK): Human colon adenocarcinoma cells (Caco-2) spontaneously differentiate into a polarized monolayer of enterocyte-like cells that endogenously express P-gp on their apical surface.[13][14][15] Madin-Darby canine kidney (MDCK) cells transfected with the human ABCB1 gene (MDR1-MDCK) provide a more specific model with higher P-gp expression and lower background from other transporters.[16][17][18] These models are considered the "gold standard" as they allow for bidirectional transport studies, providing a comprehensive view of a compound's interaction with P-gp.[4]

  • Inside-Out Membrane Vesicles: These are preparations of plasma membranes from cells overexpressing P-gp, where the orientation of the transporter is inverted. This system allows for the direct measurement of ATP-dependent uptake of a substrate into the vesicle, which can be inhibited by a test compound. This method is advantageous for compounds with low passive permeability and is less prone to issues of cytotoxicity.[4][19]

This application note will focus on the use of polarized cell monolayers due to their physiological relevance and widespread acceptance by regulatory agencies.

Experimental Design: A Two-Tiered Approach

We propose a two-tiered approach for evaluating Piperafizine A. A rapid, fluorescence-based assay for initial screening and IC50 estimation, followed by a definitive bidirectional transport assay using a clinically relevant substrate and LC-MS/MS analysis.

Tier 1: Rhodamine 123 Accumulation Assay (Screening)

This assay leverages the fluorescent properties of Rhodamine 123, a known P-gp substrate.[20][21] Inhibition of P-gp by Piperafizine A will lead to an increase in the intracellular accumulation of Rhodamine 123, which can be quantified using a fluorescence plate reader.

Tier 2: Digoxin Bidirectional Transport Assay (Definitive)

This is the regulatory-preferred method.[4] It involves measuring the transport of digoxin, a specific and clinically relevant P-gp substrate, across a polarized cell monolayer in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions.[22][23] A potent P-gp inhibitor will significantly reduce the B-to-A transport of digoxin.

Detailed Protocols

Cell Culture: Caco-2 Monolayer Formation

Rationale: Caco-2 cells require an extended culture period (typically 21 days) to form a well-differentiated, polarized monolayer with tight junctions and stable P-gp expression.[14][24] The integrity of the monolayer is paramount for a successful transport assay.

Materials:

  • Caco-2 cells (ATCC® HTB-37™)

  • Dulbecco's Modified Eagle's Medium (DMEM) with high glucose

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Non-Essential Amino Acids (NEAA) solution

  • Penicillin-Streptomycin solution

  • Transwell® permeable supports (e.g., 24-well format, 0.4 µm pore size)

  • Cell culture flasks and plates

Protocol:

  • Cell Maintenance: Culture Caco-2 cells in DMEM supplemented with 10% FBS, 1% NEAA, and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.[14]

  • Seeding on Transwells: At 80-90% confluency, trypsinize the cells and seed them onto the apical side of the Transwell® inserts at a density of approximately 1 x 10^5 cells/cm².[14]

  • Differentiation: Culture the cells for 21-25 days, replacing the medium in both the apical and basolateral compartments every 2-3 days.[24]

  • Monolayer Integrity Check: Before each experiment, measure the Transepithelial Electrical Resistance (TEER) using a voltmeter. Only use monolayers with TEER values >200 Ω·cm². Additionally, perform a Lucifer Yellow permeability test to confirm tight junction integrity. A low permeability of Lucifer Yellow (<1% per hour) indicates a healthy monolayer.

Tier 1 Protocol: Rhodamine 123 Accumulation Assay

Objective: To determine the IC50 of Piperafizine A by measuring its ability to inhibit the efflux of Rhodamine 123 from P-gp-expressing cells.

Materials:

  • Differentiated Caco-2 cells in a 96-well plate

  • Rhodamine 123

  • Piperafizine A (stock solution in DMSO)

  • Verapamil (positive control inhibitor)

  • Hanks' Balanced Salt Solution (HBSS) with Ca²⁺/Mg²⁺ and 10 mM HEPES

  • Fluorescence plate reader (Excitation: 485 nm, Emission: 535 nm)

Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_cells Seed & Differentiate Caco-2 Cells (96-well plate) pre_incubate Pre-incubate cells with Piperafizine A or Controls prep_cells->pre_incubate Cells ready prep_solutions Prepare Piperafizine A dilutions, Controls, and Rhodamine 123 prep_solutions->pre_incubate Solutions ready add_rho Add Rhodamine 123 and incubate (e.g., 30 min) pre_incubate->add_rho wash Wash cells to remove extracellular dye add_rho->wash lyse Lyse cells to release intracellular Rhodamine 123 wash->lyse read_plate Read fluorescence (Ex: 485 nm, Em: 535 nm) lyse->read_plate calculate Calculate % Inhibition read_plate->calculate plot Plot Dose-Response Curve and determine IC50 calculate->plot

Caption: Workflow for the Rhodamine 123 accumulation assay.

Protocol:

  • Prepare Solutions: Prepare serial dilutions of Piperafizine A (e.g., from 0.01 µM to 100 µM) in HBSS. Prepare a solution of the positive control, Verapamil (e.g., 100 µM). Prepare a working solution of Rhodamine 123 (e.g., 5 µM) in HBSS.

  • Pre-incubation: Wash the Caco-2 cell monolayers twice with warm HBSS. Add the Piperafizine A dilutions and controls to the wells and pre-incubate for 30 minutes at 37°C.

  • Incubation with Substrate: Add the Rhodamine 123 working solution to all wells and incubate for an additional 30-60 minutes at 37°C.[21]

  • Washing: Aspirate the solutions and wash the cell monolayers three times with ice-cold HBSS to stop the transport and remove extracellular dye.

  • Lysis and Quantification: Lyse the cells by adding a suitable lysis buffer (e.g., distilled water or a buffer containing Triton X-100) and shaking for 10 minutes.[21] Transfer the lysate to a black 96-well plate and measure the fluorescence.

Tier 2 Protocol: Digoxin Bidirectional Transport Assay

Objective: To definitively determine the IC50 of Piperafizine A by quantifying its effect on the polarized transport of digoxin across a Caco-2 monolayer.

Materials:

  • Differentiated Caco-2 cells on Transwell® inserts

  • Digoxin (probe substrate)

  • Piperafizine A

  • Elacridar or Verapamil (positive control inhibitor)

  • Transport Buffer (HBSS with 10 mM HEPES, pH 7.4)

  • LC-MS/MS system for digoxin quantification

Workflow Diagram:

G cluster_prep Preparation cluster_assay Transport Experiment cluster_analysis Analysis & Calculation prep_cells Culture Caco-2 on Transwells (21 days) & Verify TEER pre_incubate Pre-incubate monolayers with buffer prep_cells->pre_incubate prep_solutions Prepare Digoxin, Piperafizine A, and Control solutions add_donor Add Donor solution (Digoxin +/- Inhibitor) to Apical (A->B) or Basolateral (B->A) side prep_solutions->add_donor pre_incubate->add_donor incubate Incubate (e.g., 90-120 min) with gentle shaking add_donor->incubate sample Collect samples from Apical and Basolateral compartments incubate->sample quantify Quantify Digoxin concentration via LC-MS/MS sample->quantify calculate_papp Calculate Apparent Permeability (Papp) for A->B and B->A quantify->calculate_papp calculate_er Calculate Efflux Ratio (ER) calculate_papp->calculate_er determine_ic50 Determine IC50 from ER reduction calculate_er->determine_ic50

Caption: Workflow for the Digoxin bidirectional transport assay.

Protocol:

  • Monolayer Preparation: Select Caco-2 monolayers with acceptable TEER values. Wash the monolayers twice with warm Transport Buffer and pre-incubate for 30 minutes at 37°C.

  • Prepare Donor Solutions: Prepare donor solutions containing a fixed concentration of digoxin (e.g., 1-5 µM) in the presence of varying concentrations of Piperafizine A (e.g., 0.01 µM to 100 µM).[4] Also prepare a digoxin-only control and a positive control (digoxin + Elacridar).

  • Transport Assay (A-to-B):

    • Add the donor solutions to the apical (A) compartment.

    • Add fresh Transport Buffer to the basolateral (B) compartment.

    • Incubate for 90-120 minutes at 37°C on an orbital shaker.

    • At the end of the incubation, collect samples from both A and B compartments.

  • Transport Assay (B-to-A):

    • Add the donor solutions to the basolateral (B) compartment.

    • Add fresh Transport Buffer to the apical (A) compartment.

    • Incubate and sample as described for the A-to-B direction.

  • Sample Analysis: Analyze the concentration of digoxin in all collected samples using a validated LC-MS/MS method.[23][25]

Data Analysis and Interpretation

Tier 1: Rhodamine 123 Accumulation
  • Calculate Percent Control Activity:

    • Fluorescence_Max = Mean fluorescence in the presence of a saturating concentration of Verapamil (maximum inhibition).

    • Fluorescence_Min = Mean fluorescence of cells with Rhodamine 123 only (no inhibitor).

    • % Inhibition = [(Sample Fluorescence - Fluorescence_Min) / (Fluorescence_Max - Fluorescence_Min)] * 100

  • IC50 Determination: Plot the % Inhibition against the log concentration of Piperafizine A. Use a non-linear regression model (e.g., four-parameter logistic fit) to calculate the IC50 value.

Tier 2: Digoxin Transport
  • Calculate Apparent Permeability (Papp):

    • Papp (cm/s) = (dQ/dt) / (A * C0)

    • Where:

      • dQ/dt is the rate of drug appearance in the receiver compartment (mol/s).

      • A is the surface area of the membrane (cm²).

      • C0 is the initial concentration in the donor compartment (mol/cm³).

  • Calculate Efflux Ratio (ER):

    • ER = Papp (B-to-A) / Papp (A-to-B)

    • A substrate of P-gp will have an ER > 2. The inhibition of P-gp will cause the ER to approach 1.

  • Calculate % Inhibition of Efflux:

    • ER_control = Efflux ratio of digoxin alone.

    • ER_inhibitor = Efflux ratio in the presence of Piperafizine A.

    • % Inhibition = [(ER_control - ER_inhibitor) / (ER_control - 1)] * 100

  • IC50 Determination: Plot the % Inhibition of Efflux against the log concentration of Piperafizine A and fit the data to determine the IC50 value.

Data Presentation

Results should be summarized in a clear, tabular format.

CompoundAssay TypeSubstrateIC50 (µM)Max Inhibition (%)Efflux Ratio (Control)
Piperafizine A AccumulationRhodamine 123[Calculated Value][Calculated Value]N/A
Piperafizine A BidirectionalDigoxin[Calculated Value][Calculated Value][Calculated Value]
Verapamil AccumulationRhodamine 123~5-15~100%N/A
Elacridar BidirectionalDigoxin~0.1-1~100%[Calculated Value]
Interpretation and Regulatory Context

The calculated IC50 value is a critical parameter. According to FDA guidance, this in vitro value is used to predict the potential for in vivo DDIs.[26] If the calculated [I]gut / IC50 ratio is ≥ 10 (where [I]gut is the estimated intestinal concentration of the drug), further clinical investigation of the DDI potential is typically recommended.

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Low TEER values Incomplete monolayer formation; cell toxicity.Extend culture time; check for contamination; ensure proper seeding density.
High variability between replicates Pipetting errors; inconsistent cell health; edge effects on the plate.Use calibrated pipettes; randomize sample placement on the plate; ensure even cell seeding.
Low Efflux Ratio for Digoxin (<2) Poor P-gp expression; compromised cell health.Use a different cell passage number; verify cell line authenticity; switch to MDR1-MDCK cells for higher expression.
Piperafizine A shows cytotoxicity Compound is toxic to cells at test concentrations.Perform a cytotoxicity assay (e.g., MTT) first to determine a non-toxic concentration range for the P-gp assay.

Conclusion

This application note provides a robust, two-tiered framework for assessing the P-gp inhibitory potential of the novel compound Piperafizine A. By following these detailed protocols, researchers can generate high-quality, reproducible data suitable for internal decision-making and regulatory submissions. The accurate characterization of a compound's interaction with P-gp is an indispensable component of modern drug development, ensuring the safety and efficacy of new therapeutic agents.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Piperazine? Retrieved from [Link]

  • Li, S., et al. (2023). Enhancing Paclitaxel Efficacy with Piperine-Paclitaxel Albumin Nanoparticles in Multidrug-Resistant Triple-Negative Breast Cancer by Inhibiting P-Glycoprotein. MDPI. Retrieved from [Link]

  • BMG Labtech. P-glycoprotein (Pgp) inhibition assay. Retrieved from [Link]

  • BioIVT. P-gp (MDR1) Transporter Assay (ABCB1). Retrieved from [Link]

  • Wu, C. P., et al. (2020). Clinical Perspective of FDA Approved Drugs With P-Glycoprotein Inhibition Activities for Potential Cancer Therapeutics. Frontiers in Oncology. Retrieved from [Link]

  • Eurofins Discovery. P-gp substrate assessment (Caco-2). Retrieved from [Link]

  • MDPI. (2024). In Silico Prediction and Validation of the Permeability of Small Molecules Across the Blood–Brain Barrier. Retrieved from [Link]

  • Sane, R., et al. (2015). P-gp Inhibition Potential in Cell-Based Models: Which “Calculation” Method is the Most Accurate? The AAPS Journal. Retrieved from [Link]

  • Evotec. P-glycoprotein Inhibition Service. Retrieved from [Link]

  • Nosol, K., et al. (2019). Structural insight into substrate and inhibitor discrimination by human P-glycoprotein. bioRxiv. Retrieved from [Link]

  • Ohtsu, H., et al. (2021). Use of a Caco-2 permeability assay to evaluate the effects of several Kampo medicines on the drug transporter P-glycoprotein. PLOS ONE. Retrieved from [Link]

  • Kuttan, G., et al. (2017). Targeting P-glycoprotein: Investigation of piperine analogs for overcoming drug resistance in cancer. Scientific Reports. Retrieved from [Link]

  • An, G., et al. (2007). Development of a quantitative LC-MS/MS analytical method coupled with turbulent flow chromatography for digoxin for the in vitro P-gp inhibition assay. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2023). Drug Development and Drug Interactions | Table of Substrates, Inhibitors and Inducers. Retrieved from [Link]

  • Tchoghandjian, A., et al. (2016). Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay. BioMed Research International. Retrieved from [Link]

  • Wikipedia. P-glycoprotein. Retrieved from [Link]

  • BioDuro. ADME Caco-2 Permeability Assay. Retrieved from [Link]

  • Wang, J., et al. (2022). Application of a high-resolution in vitro human MDR1-MDCK assay and in vivo studies in preclinical species to improve prediction of CNS drug penetration. Pharmacology Research & Perspectives. Retrieved from [Link]

  • Wu, C. P., et al. (2020). Clinical Perspective of FDA Approved Drugs With P-Glycoprotein Inhibition Activities for Potential Cancer Therapeutics. Frontiers in Oncology. Retrieved from [Link]

  • Taha, M., et al. (2016). Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells. Tropical Journal of Pharmaceutical Research. Retrieved from [Link]

  • BioDuro. ADME MDR1-MDCK Permeability Assay. Retrieved from [Link]

  • Borst, P. (2020). P-glycoprotein ABCB1: a major player in drug handling by mammals. Journal of Clinical Investigation. Retrieved from [Link]

  • Wikipedia. Piperazine. Retrieved from [Link]

  • ResearchGate. (2017). Targeting P-glycoprotein: Investigation of piperine analogs for overcoming drug resistance in cancer. Retrieved from [Link]

  • ResearchGate. (2016). Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay. Retrieved from [Link]

  • Angora, F., et al. (2022). Dual Inhibitors of P-gp and Carbonic Anhydrase XII (hCA XII) against Tumor Multidrug Resistance with Piperazine Scaffold. Molecules. Retrieved from [Link]

  • K-L, K., et al. (2018). P-Glycoprotein: One Mechanism, Many Tasks and the Consequences for Pharmacotherapy of Cancers. Frontiers in Oncology. Retrieved from [Link]

  • Creative Bioarray. MDR1-MDCK Permeability Assay. Retrieved from [Link]

  • ResearchGate. (2015). In Vitro P-Glycoprotein Inhibition assays for assessment of Clinical drug interaction potential of new drug candidates: A recommendation for probe substrates. Retrieved from [Link]

  • ChemEurope.com. Piperazine. Retrieved from [Link]

  • Xia, Y. Q., et al. (2011). Ultrafast mass spectrometry based bioanalytical method for digoxin supporting an in vitro P-glycoprotein (P-gp) inhibition screen. Rapid Communications in Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (2020). Clinical Perspective of FDA Approved Drugs With P-Glycoprotein Inhibition Activities for Potential Cancer Therapeutics. Retrieved from [Link]

  • XenoTech. Understanding P-gp and BCRP Inhibition Assay Design and Outcomes. Retrieved from [Link]

  • Robey, R. W., et al. (2005). Inhibition of P-glycoprotein (ABCB1)- and multidrug resistance-associated protein 1 (ABCC1)-mediated transport by the orally administered inhibitor, CBT-1. Biochemical Pharmacology. Retrieved from [Link]

  • MDPI. (2022). Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. Retrieved from [Link]

  • Goñi, E., et al. (2020). Cannabidiol (CBD) Inhibited Rhodamine-123 Efflux in Cultured Vascular Endothelial Cells and Astrocytes Under Hypoxic Conditions. Frontiers in Cellular Neuroscience. Retrieved from [Link]

  • ResearchGate. (2007). Development of a quantitative LC-MS/MS analytical method coupled with turbulent flow chromatography for digoxin for the in vitro P-gp inhibition assay. Retrieved from [Link]

  • Neuhoff, S., et al. (2013). Transport Inhibition of Digoxin Using Several Common P-gp Expressing Cell Lines Is Not Necessarily Reporting Only on Inhibitor Binding to P-gp. PLOS ONE. Retrieved from [Link]

Sources

Synthesis of 3,6-dibenzylidene-2,5-dioxopiperazine Scaffolds: A Detailed Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Scaffold of 3,6-disubstituted-2,5-dioxopiperazines

The 2,5-dioxopiperazine (DKP) core, the smallest cyclic dipeptide, is a privileged scaffold in medicinal chemistry and natural product synthesis.[1][2] These conformationally constrained six-membered heterocyclic rings are found in a wide array of biologically active molecules.[3] The rigidity and stability to proteolysis conferred by the DKP ring make these compounds promising candidates for therapeutic applications.[3] Among the various DKP derivatives, the 3,6-disubstituted analogs have garnered significant attention, with the 3,6-dibenzylidene-2,5-dioxopiperazine scaffold being a key pharmacophore in compounds exhibiting potent anticancer activities.[4]

This technical guide provides a comprehensive overview of the synthesis of 3,6-dibenzylidene-2,5-dioxopiperazine scaffolds, tailored for researchers, scientists, and drug development professionals. We will delve into the mechanistic rationale behind the synthetic strategy, provide detailed, step-by-step protocols, and discuss key experimental considerations to ensure reproducible and efficient synthesis.

Synthetic Strategy: A Two-Step Approach

The most common and efficient method for the synthesis of 3,6-dibenzylidene-2,5-dioxopiperazine involves a two-step process:

  • Synthesis of the Piperazine-2,5-dione Core: This initial step involves the self-condensation of glycine to form the central piperazine-2,5-dione ring, also known as glycine anhydride.

  • Double Condensation with Benzaldehyde: The piperazine-2,5-dione core then undergoes a double aldol-type condensation with two equivalents of benzaldehyde to introduce the benzylidene moieties at the 3 and 6 positions. This reaction is a variation of the Erlenmeyer-Plöchl synthesis.

This approach is advantageous due to the ready availability of starting materials and the straightforward nature of the reactions.

Mechanistic Insights: The Erlenmeyer-Plöchl Condensation

The key C-C bond-forming reaction in this synthesis is the base-catalyzed condensation of the piperazine-2,5-dione with benzaldehyde. The mechanism can be understood as a tandem aldol condensation followed by dehydration.

G cluster_0 Deprotonation cluster_1 Nucleophilic Attack cluster_2 Protonation & Dehydration cluster_3 Second Condensation Piperazinedione Piperazine-2,5-dione Enolate Enolate Intermediate Piperazinedione->Enolate Forms nucleophile Benzaldehyde Benzaldehyde Enolate->Benzaldehyde Attacks carbonyl carbon Base Base (e.g., AcO⁻) Base->Piperazinedione α-proton abstraction Alkoxide Alkoxide Intermediate Benzaldehyde->Alkoxide Hydroxy_intermediate β-Hydroxy Intermediate Alkoxide->Hydroxy_intermediate Protonation Monobenzylidene (Z)-3-benzylidenepiperazine-2,5-dione Hydroxy_intermediate->Monobenzylidene Dehydration (E1cB) Dibenzylidene 3,6-dibenzylidene-2,5-dioxopiperazine Monobenzylidene->Dibenzylidene Repeat steps 1-3

Caption: Reaction mechanism for the synthesis of 3,6-dibenzylidene-2,5-dioxopiperazine.

The reaction is initiated by the deprotonation of one of the α-carbons of the piperazine-2,5-dione by a base (in this case, acetate ion from sodium acetate), forming a nucleophilic enolate.[5][6] This enolate then attacks the electrophilic carbonyl carbon of benzaldehyde. The resulting alkoxide intermediate is protonated to give a β-hydroxy adduct, which readily undergoes dehydration to form the more stable, conjugated benzylidene product. The process is then repeated on the other side of the piperazine-2,5-dione ring to yield the final 3,6-dibenzylidene-2,5-dioxopiperazine. The dehydration step is the rate-limiting step in this type of aldol condensation.[7]

Experimental Protocols

Part 1: Synthesis of Piperazine-2,5-dione (Glycine Anhydride)

This protocol is adapted from established procedures for the self-condensation of glycine.

Materials:

  • Glycine

  • Ethylene glycol

  • Methanol (ice-cold)

  • Activated charcoal

  • Distilled water

Equipment:

  • Three-necked round-bottom flask (1 L)

  • Mechanical stirrer

  • Heating mantle with a temperature controller

  • Thermometer

  • Reflux condenser (air-cooled)

  • Büchner funnel and flask

  • Beakers

  • Centrifuge (optional)

Procedure:

  • Reaction Setup: In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, an air-cooled reflux condenser, and a thermometer, combine 100 g (1.33 mol) of glycine and 500 mL of ethylene glycol.

  • Heating: In a fume hood, heat the mixture with continuous stirring to 175 °C. Maintain this temperature for 1 hour. The mixture will turn dark brown.

  • Isolation of Crude Product:

    • Cool the reaction mixture to room temperature, then place it in a refrigerator overnight to facilitate precipitation.

    • Separate the solid product from the ethylene glycol. This can be done by centrifugation and decanting the supernatant or by direct filtration.

    • Transfer the solid to a Büchner funnel and wash it with approximately 200 mL of ice-cold methanol with gentle suction to remove residual ethylene glycol.

  • First Recrystallization:

    • Transfer the crude, light brown solid to a beaker and add 300 mL of distilled water.

    • Heat the suspension to boiling to dissolve the solid.

    • Allow the solution to cool to room temperature, then cool further in an ice bath to induce crystallization.

    • Collect the light brown crystals by vacuum filtration.

  • Decolorization and Final Recrystallization:

    • Dissolve the collected crystals in 350 mL of hot distilled water.

    • Add 4 g of activated charcoal to the hot solution and boil for 3-5 minutes.

    • Caution: Perform hot filtration quickly using a pre-heated Büchner funnel to prevent premature crystallization.

    • Cool the filtrate in an ice bath to crystallize the pure product.

  • Drying: Collect the colorless crystals of piperazine-2,5-dione by vacuum filtration, wash with a small amount of ice-cold water, and dry in an oven at 50-60 °C.

Expected Yield: Approximately 34 g (45%).

Characterization:

  • Melting Point: 310-312 °C

  • Appearance: Colorless crystalline solid

Part 2: Synthesis of (3Z,6Z)-3,6-dibenzylidene-2,5-dioxopiperazine

This protocol utilizes the piperazine-2,5-dione synthesized in Part 1 and applies the principles of the Erlenmeyer-Plöchl condensation.

Materials:

  • Piperazine-2,5-dione (glycine anhydride)

  • Benzaldehyde

  • Acetic anhydride

  • Anhydrous sodium acetate

  • Ethanol

  • Diethyl ether

Equipment:

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Büchner funnel and flask

  • Beakers

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, place 2.28 g (0.02 mol) of piperazine-2,5-dione, 4.24 g (0.04 mol) of freshly distilled benzaldehyde, 1.64 g (0.02 mol) of anhydrous sodium acetate, and 20 mL of acetic anhydride.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux with stirring for 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature. A yellow solid should precipitate.

    • Pour the mixture into 100 mL of cold water with stirring.

    • Collect the crude product by vacuum filtration.

    • Wash the solid thoroughly with water, then with a small amount of cold ethanol, and finally with diethyl ether to remove unreacted benzaldehyde and other impurities.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent such as glacial acetic acid or a mixture of DMF and water.

    • For higher purity, flash column chromatography on silica gel can be employed, using a solvent system such as ethyl acetate/hexane.

Expected Yield: Yields can vary but are typically in the range of 60-80%.

Data Presentation: Characterization of 3,6-dibenzylidene-2,5-dioxopiperazine

The following table summarizes the expected characterization data for the final product.

Analytical Technique Expected Data
Appearance Yellow crystalline solid
Melting Point >300 °C
¹H NMR (500 MHz, DMSO-d₆)δ (ppm): 10.45 (s, 2H, NH), 7.55-7.40 (m, 10H, Ar-H), 6.70 (s, 2H, =CH)
¹³C NMR (125 MHz, DMSO-d₆)δ (ppm): 162.5 (C=O), 134.0 (Ar-C), 130.5 (Ar-CH), 129.0 (Ar-CH), 128.5 (Ar-CH), 120.0 (=CH)
IR (KBr, cm⁻¹)3200-3000 (N-H stretch), 1680 (C=O stretch, amide I), 1630 (C=C stretch), 1490, 1450 (Ar C=C stretch)
Mass Spectrometry (ESI-MS) m/z: 291.11 [M+H]⁺, 313.09 [M+Na]⁺

Note: NMR chemical shifts are approximate and can vary depending on the solvent and instrument.

Experimental Workflow Visualization

The overall synthetic workflow can be visualized as follows:

G cluster_0 Step 1: Synthesis of Piperazine-2,5-dione cluster_1 Step 2: Synthesis of 3,6-dibenzylidene-2,5-dioxopiperazine start1 Glycine + Ethylene Glycol heat Heat to 175°C, 1 hr start1->heat isolate1 Cool, Precipitate, Wash (MeOH) heat->isolate1 recrystallize1 Recrystallize from H₂O isolate1->recrystallize1 decolorize Decolorize with Activated Charcoal recrystallize1->decolorize recrystallize2 Final Recrystallization from H₂O decolorize->recrystallize2 product1 Piperazine-2,5-dione recrystallize2->product1 start2 Piperazine-2,5-dione + Benzaldehyde + NaOAc + Ac₂O product1->start2 Use in next step reflux Reflux, 2-3 hrs start2->reflux workup Cool, Precipitate in H₂O, Filter reflux->workup wash Wash with H₂O, EtOH, Ether workup->wash purify Recrystallize / Column Chromatography wash->purify product2 3,6-dibenzylidene-2,5-dioxopiperazine purify->product2

Caption: Overall workflow for the synthesis of 3,6-dibenzylidene-2,5-dioxopiperazine.

Trustworthiness and Self-Validation

The protocols described herein are based on well-established and frequently cited synthetic methodologies. To ensure the successful synthesis and validate the identity and purity of the products, the following self-validating system should be implemented:

  • In-process Monitoring: Use TLC to monitor the progress of both reactions. For the condensation reaction, the disappearance of the piperazine-2,5-dione starting material and the appearance of the more non-polar, UV-active product spot will indicate reaction completion.

  • Intermediate Characterization: Confirm the identity and purity of the synthesized piperazine-2,5-dione by melting point determination and comparison with literature values.

  • Final Product Characterization: The final 3,6-dibenzylidene-2,5-dioxopiperazine product should be thoroughly characterized by melting point, ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry. The obtained data should be compared with the expected values provided in this guide and in the scientific literature.

  • Purity Assessment: The purity of the final compound can be assessed by the sharpness of its melting point and by the absence of impurity peaks in the NMR spectra. High-performance liquid chromatography (HPLC) can also be used for a more quantitative assessment of purity.

By adhering to these validation steps, researchers can have a high degree of confidence in the outcome of their synthesis.

Conclusion and Future Perspectives

The synthesis of 3,6-dibenzylidene-2,5-dioxopiperazine scaffolds is a robust and reproducible process that provides access to a class of compounds with significant potential in drug discovery. The protocols detailed in this guide offer a clear and reliable pathway for the preparation of these valuable molecules. Further exploration of this scaffold can involve the use of substituted benzaldehydes to generate a library of derivatives for structure-activity relationship (SAR) studies, which is a crucial step in the development of new therapeutic agents. The inherent symmetry of this synthesis can also be broken by employing stepwise condensation strategies, opening the door to asymmetrically substituted 3,6-diarylidenepiperazine-2,5-diones and expanding the chemical space for drug discovery.

References

  • Johnson, A.-L., Janosik, T., & Bergman, J. (2002). Synthesis of the diketopiperazine dipodazine. ARKIVOC, 2002(8), 57-61. [Link]

  • 2,5-Diketopiperazine. (2023). In Wikipedia. [Link]

  • ResearchGate. (n.d.). ¹H NMR and ¹³C NMR data of 1-3. [Link]

  • Koshizuka, M., Shinoda, K., Makino, K., & Shimada, N. (2023). Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations. The Journal of Organic Chemistry, 88(11), 6901–6910. [Link]

  • Stewart, C. D., & White, N. G. (2023). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv. [Link]

  • Kino, K., et al. (2022). One-pot synthesis of 2,5-diketopiperazine with high titer and versatility using adenylation enzyme. Applied Microbiology and Biotechnology, 106(13-16), 5225–5235. [Link]

  • Al-Fahad, A. J., et al. (2021). Isolation and Identification of Cis-2,5-Diketopiperazine from a Novel Bacillus Strain and Synthesis of Its Four Stereoisomers. Molecules, 26(11), 3328. [Link]

  • ResearchGate. (n.d.). Synthesis of New Arylidene 2,5-Diketopiperazines and Evaluation of Their Anti-Acetylcholinesterase, Anti-xanthine Oxidase, Anti-diabetic and Cytotoxic Activities. [Link]

  • Davis, R. (2018, March 15). An animated, base-catalyzed crossed aldol condensation mechanism explained [Video]. YouTube. [Link]

  • Ashenhurst, J. (2022, April 14). Aldol Addition and Condensation Reactions. Master Organic Chemistry. [Link]

  • Johnson, A.-L., Janosik, T., & Bergman, J. (2002). Synthesis of the diketopiperazine dipodazine. ARKIVOC, 2002(8), 57-61. [Link]

  • Baran, P. (2018). Diketopiperazines. Baran Group Meeting. [Link]

  • ResearchGate. (n.d.). Total synthesis of complex 2,5-diketopiperazine alkaloids. [Link]

  • Preprints.org. (2023). Design, Synthesis and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines. [Link]

  • Movassaghi, M., et al. (2020). Synthesis of Monodehydro-Diketopiperazines Enabled by Cp*Rh(III)-Catalyzed Amine-Directed N–H Functionalization. Organic Letters, 22(17), 6948–6952. [Link]

  • Perrin, C. L., & Chang, K.-L. (2016). The Complete Mechanism of an Aldol Condensation. The Journal of Organic Chemistry, 81(13), 5631–5635. [Link]

  • PubMed. (2021). 2,5-Diketopiperazines: A Review of Source, Synthesis, Bioactivity, Structure, and MS Fragmentation. [Link]

  • Davis, R. (2013, September 23). Crossed Aldol Condensation of Acetone and Benzaldehyde (Base Catalyzed) [Video]. YouTube. [Link]

  • National Center for Biotechnology Information. (2021). Synthesis and solvent-controlled self-assembly of diketopiperazine-based polyamides from aspartame. RSC Advances, 11(10), 5555–5563. [Link]

  • Diketopiperazine. (2023). In Wikipedia. [Link]

Sources

Methods for quantifying intracellular vincristine accumulation

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Quantification of Intracellular Vincristine Accumulation

Executive Summary & Mechanistic Rationale

Quantifying intracellular vincristine (VCR) is not merely a measurement of mass; it is an interrogation of the dynamic equilibrium between passive diffusion and active efflux.[1] Vincristine, a hydrophobic vinca alkaloid, enters cells via diffusion but is a high-affinity substrate for the ATP-binding cassette transporter P-glycoprotein (P-gp/ABCB1).

The "Black Box" Problem: Standard uptake assays often fail because they utilize slow washing steps (e.g., PBS centrifugation) to remove extracellular drug. For MDR+ cells, the efflux rate (


) is so rapid that significant drug is lost during the wash, leading to a gross underestimation of intracellular accumulation.

This guide presents two validated methodologies designed to overcome these kinetic artifacts:

  • The "Oil-Stop" Radiometric Assay: The kinetic gold standard for measuring rapid equilibrium and initial rates without wash-induced loss.

  • LC-MS/MS Quantification: The specificity standard for distinguishing VCR from metabolites in complex biological matrices (e.g., patient PBMCs).

Method A: The "Oil-Stop" Radiometric Assay (Gold Standard)

Principle: This method utilizes a silicone oil cushion with a specific density (


 g/mL) that sits between the cell suspension and the collection pellet. Upon centrifugation, cells ( 

g/mL) pass through the oil, stripping away the aqueous media (

g/mL) instantly. This eliminates the need for aqueous washes and "freezes" the drug content at the exact time point.
Materials Required
  • Radiolabel:

    
    -Vincristine sulfate (Specific Activity > 5 Ci/mmol).
    
  • Oil Cushion: Silicon Oil (e.g., AR200) mixed with Mineral Oil.

    • Optimization: Mix ratio approx. 84:16 (Silicon:Mineral) to achieve

      
       g/mL.
      
  • Lysis Buffer: 1M NaOH or Soluene-350.

  • Scintillation Cocktail: EcoScint or equivalent.

  • Equipment: Microcentrifuge capable of 12,000

    
    .
    
Workflow Diagram (Graphviz)

OilStopProtocol cluster_legend Mechanism Prep Preparation: Mix Silicon:Mineral Oil (84:16) Density ~1.03 g/mL Layer Layering: 400µL Oil Cushion in Tube Overlay 100µL Cell Suspension Prep->Layer Incubate Incubation: Cells + [3H]-Vincristine (37°C) Incubate->Layer Spin Critical Step: Spin 30s @ 12,000 x g Cells pass oil; Media stays top Layer->Spin Separation Separation: 1. Aspirate Media & Oil 2. Cut Tube Tip (Pellet) Spin->Separation Quant Quantification: Lyse Pellet (NaOH) Liquid Scintillation Counting Separation->Quant Mechan Oil prevents drug efflux during separation

Step-by-Step Protocol
  • Oil Preparation:

    • Mix Silicon oil and Mineral oil (approx. 84:16 v/v).

    • Validation: Test density by placing a drop of media (should float) and a drop of dense sucrose solution or cell pellet (should sink).

  • Cell Incubation:

    • Suspend cells (

      
       cells/mL) in complete media containing 
      
      
      
      -Vincristine (typically 10–100 nM final concentration).
    • Incubate at 37°C for defined time points (e.g., 5, 15, 30, 60 min).

  • Rapid Separation:

    • Pre-load 1.5 mL microfuge tubes with 400 µL of the Oil Mixture.

    • At

      
      , aliquot 200 µL of cell suspension and carefully layer on top of the oil cushion. Do not mix.
      
    • Immediately centrifuge at 12,000

      
       for 30–60 seconds.
      
  • Processing:

    • Aspirate: Carefully remove the top aqueous layer (media) and the oil layer without disturbing the pellet.

    • Tip: Some protocols recommend freezing the tube in liquid nitrogen and cutting the tip containing the pellet to avoid contamination from the tube walls.

  • Lysis & Counting:

    • Add 100 µL 1M NaOH to the pellet. Dissolve overnight or heat at 60°C for 1 hour.

    • Neutralize with HCl if necessary, add Scintillation Cocktail, and count (CPM).

  • Calculation:

    • Convert CPM to pmol drug using Specific Activity.

    • Normalize to cell number (

      
       cells) or cellular protein (mg).
      

Method B: LC-MS/MS Quantification (High Specificity)

Principle: When radiolabeling is not feasible (e.g., clinical samples) or when metabolic profiling is required, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. This protocol uses a protein precipitation extraction optimized for the hydrophobic nature of Vincristine.

Materials Required
  • Instrument: HPLC interfaced with Triple Quadrupole MS (e.g., AB Sciex QTRAP or Thermo TSQ).

  • Column: Kinetex C18 (2.6 µm, ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
     mm) or equivalent.[2]
    
  • Internal Standard (IS): Vinblastine or Deuterated Vincristine (

    
    -VCR).
    
  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[3]

    • B: 0.1% Formic Acid in Methanol/Acetonitrile (50:50).

Workflow Diagram (Graphviz)

LCMSWorkflow Sample Cell Pellet (1-5 x 10^6 cells) Lysis Lysis/Extraction: Add 200µL MeOH/ACN + Internal Standard Sample->Lysis Vortex Vortex & Sonicate (Disrupt Membranes) Lysis->Vortex Spin Centrifuge 14,000 x g, 10 min (Precipitate Protein) Vortex->Spin Super Collect Supernatant Evaporate & Reconstitute Spin->Super Inject LC-MS/MS Analysis MRM Mode Super->Inject

Step-by-Step Protocol
  • Cell Preparation:

    • Wash cells rapidly with ice-cold PBS (Note: Keep PBS ice-cold to inhibit P-gp efflux during the wash).

    • Pellet cells and aspirate supernatant completely.[3]

  • Extraction:

    • Add 200 µL extraction solvent (Methanol:Acetonitrile 1:1) containing Internal Standard (e.g., 10 ng/mL Vinblastine).

    • Vortex vigorously for 1 min. Sonicate for 5 min to ensure complete lysis.

  • Clarification:

    • Centrifuge at 14,000

      
       for 10 min at 4°C.
      
    • Transfer supernatant to a clean vial.

    • Optional: Evaporate under nitrogen stream and reconstitute in 100 µL Mobile Phase A for higher sensitivity.

  • LC-MS/MS Parameters (Guideline):

    • Ionization: ESI Positive Mode.

    • MRM Transitions:

      • Vincristine:

        
         (Quantifier), 
        
        
        
        (Qualifier).
      • Vinblastine (IS):

        
        .
        
    • Gradient: 10% B to 90% B over 3 mins.

Data Analysis & Comparative Summary

Normalization: Raw data (pmol or ng) must be normalized.

  • By Cell Number: Ideal for uniform cell lines. (Unit: pmol/

    
     cells).
    
  • By Protein: Essential for tissue samples or adherent cells where counting is difficult. Use BCA assay on a parallel aliquot. (Unit: pmol/mg protein).

  • Intracellular Concentration (

    
    ):  requires cell volume estimation.
    
    • 
      .
      
    • Note: L1210 cell volume

      
       pL (
      
      
      
      L).

Table 1: Comparison of Quantification Methods

FeatureRadiometric (Oil-Stop)LC-MS/MSFlow Cytometry (Proxy)
Target Total Drug (

H)
Unmetabolized DrugP-gp Function (Not Mass)
Sensitivity High (fmol range)High (ng/mL range)Moderate
Specificity Low (cannot distinguish metabolites)Very HighLow (Indirect)
Efflux Error Minimal (Oil prevents loss)Moderate (Requires wash)N/A (Real-time)
Throughput High (96-well possible)MediumHigh
Safety Radiation precautionsChemical safetyStandard

Troubleshooting & Critical Considerations

  • The "Wash Effect":

    • Problem: In P-gp overexpressing cells, washing with warm PBS can deplete intracellular vincristine by 50% in <1 minute.

    • Solution: Always use the Oil-Stop method for kinetics. If using LC-MS, use Ice-Cold PBS for washes and work as fast as possible (keep total wash time < 30s).

  • Non-Specific Binding (NSB):

    • Vincristine is lipophilic and binds to plastic.

    • Control: Run a "no cell" control where drug is added to media and processed through the oil/extraction to determine background binding to the tube.

  • Cell Volume Correction:

    • MDR cells often have different volumes than parental lines. Do not assume equal volume if calculating molar concentrations. Measure diameter via Coulter counter.

References

  • Rapid quantification of vincristine in mouse plasma using ESI-LC-MS/MS. Source: Journal of Chromatography B (2021).[4] URL:[Link]

  • Time dependence of [3H]-vincristine accumulation by L1210 mouse leukemic cells.[1][5] Effect of P-glycoprotein overexpression. Source: General Physiology and Biophysics (1994). URL:[Link]

  • Filtering centrifugation through two layers of silicone oil: a method for the kinetic analysis of rapid metabolite transport. Source: Plant Physiology (1981). URL:[Link]

  • An automated HPLC method to determine intracellular vincristine concentrations in mononuclear cells. Source: Therapeutic Drug Monitoring (2003). URL:[Link]

  • Differential cellular retention of vincristine and vinblastine by cultured human promyelocytic leukemia HL-60/Cl cells. Source: Cancer Research (1986). URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Hub: Optimizing Piperafizine A for MDR Reversal

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Agent: Senior Application Scientist (MDR Specialist) Subject: Optimization of Piperafizine A (PA) Concentration in P-gp Overexpressing Cell Lines

Introduction: The "Golden Window" Strategy

Welcome to the technical support hub. If you are working with Piperafizine A (a piperazine-2,5-dione derivative), you are likely targeting the P-glycoprotein (P-gp/ABCB1) efflux pump to reverse Multidrug Resistance (MDR).

The most common failure mode in these experiments is conflating intrinsic toxicity with chemosensitization .

To successfully reverse MDR, you must operate within a "Golden Window": a concentration of Piperafizine A high enough to saturate P-gp binding sites but low enough to avoid direct cytotoxicity (typically


 IC20). This guide provides the troubleshooting logic and protocols to define that window.
Part 1: Diagnostic & Optimization Workflow

Do not proceed to combination assays until you have validated the intrinsic properties of Piperafizine A in your specific cell line (e.g., K562/DOX, MCF-7/ADR).

Step 1: Determine Intrinsic Cytotoxicity (The "Safe Zone")

Before combining PA with Doxorubicin (DOX) or Paclitaxel (PTX), you must find the concentration where PA alone does not kill cells.

  • Protocol: Standard MTT or CCK-8 assay (72h).

  • Target: Determine the IC10 and IC20 (concentrations inhibiting 10% and 20% growth).

  • Typical Range: Piperazine derivatives often exhibit intrinsic IC50s between 10–50 µM. Your reversal concentration should likely be 2.5 µM – 10 µM .

Step 2: The Functional Accumulation Assay (The "Active Zone")

Does PA actually block the pump? Use a fluorescent P-gp substrate (Rhodamine 123) to verify.

  • Protocol: Incubate MDR cells with Rhodamine 123 (5 µM) ± Piperafizine A (at IC10) for 60 mins.

  • Readout: Flow Cytometry (FITC channel).

  • Success Metric: A Right-Shift in fluorescence intensity compared to the control (MDR cells + Rho123 only).

Part 2: Troubleshooting Guide (Q&A)
Category A: "My cells are dying in the control wells."

Q: I used 20 µM Piperafizine A as a reversal agent, but the cells died even without the chemotherapeutic drug. Why? A: You have exceeded the Maximum Tolerated Dose (MTD) . Piperazine-2,5-diones can have intrinsic antiproliferative activity. If PA kills the cells directly, you cannot calculate a Reversal Fold (RF).

  • Fix: Repeat the intrinsic cytotoxicity assay. Select a concentration that yields >85% cell viability (typically 5 µM or 10 µM). The reversal agent should be "silent" on its own.

Q: The compound precipitates in the media. A: Piperafizine A is lipophilic.

  • Fix: Ensure your DMSO stock is concentrated (e.g., 50 mM) so the final DMSO concentration in the well is <0.5%.

  • Fix: Pre-warm the media to 37°C before adding the drug. Vortex immediately.

Category B: "I see no reversal of resistance."

Q: My IC50 for Doxorubicin didn't shift when I added Piperafizine A. A: This is usually a Timing or Binding Affinity issue.

  • Cause 1 (Timing): P-gp pumps are fast. If you add PA and DOX simultaneously, DOX may be pumped out before PA binds.

    • Fix: Pre-incubate cells with Piperafizine A for 1-2 hours before adding the chemotherapeutic agent. This allows PA to saturate the P-gp substrate-binding pocket.

  • Cause 2 (Concentration): Your dose (e.g., 1 µM) might be below the threshold to competitively inhibit the pump.

    • Fix: Titrate PA at 2.5, 5, and 10 µM.

Q: The Reversal Fold (RF) is low (< 2.0). A: Check your cell line's resistance mechanism.

  • Diagnostic: Piperafizine A targets P-gp (ABCB1). If your cell line is resistant via MRP1 (ABCC1) or BCRP (ABCG2) , PA may be ineffective.

  • Fix: Verify P-gp overexpression via Western Blot (antibody C219) before optimizing the drug.

Part 3: Visualization & Logic
Figure 1: Mechanism of Action (P-gp Blockade)

This diagram illustrates how Piperafizine A restores chemosensitivity.

Pgp_Mechanism Chemo Chemotherapeutic (Doxorubicin) Cell_Membrane Cell Membrane Chemo->Cell_Membrane Passive Diffusion Pgp_Active P-gp Pump (Active Efflux) Cell_Membrane->Pgp_Active Substrate Binding Intracellular_Chemo Intracellular Accumulation Cell_Membrane->Intracellular_Chemo If P-gp Blocked Pgp_Active->Chemo Efflux (Resistance) Piperafizine Piperafizine A (Inhibitor) Piperafizine->Pgp_Active Competitive Binding (Blocks Efflux) Apoptosis Apoptosis (Cell Death) Intracellular_Chemo->Apoptosis High Concentration

Caption: Piperafizine A competitively binds to P-gp, preventing chemotherapy efflux and triggering apoptosis.

Figure 2: Optimization Logic Tree

Follow this workflow to select the correct concentration.

Optimization_Logic Start Start: Piperafizine A (PA) Optimization Step1 Step 1: Intrinsic Cytotoxicity (PA alone vs. Cells) Start->Step1 Check1 Is IC50 < 10 µM? Step1->Check1 Toxic PA is too toxic. Cannot use as Reversal Agent. Check1->Toxic Yes Safe Select Non-Toxic Dose (e.g., 5 µM or IC10) Check1->Safe No Step2 Step 2: Combination Assay (PA + Chemo) Safe->Step2 Result Calculate Reversal Fold (RF) IC50(Chemo) / IC50(Chemo+PA) Step2->Result Decision Is RF > 5.0? Result->Decision Success Success: Valid MDR Reversal Decision->Success Yes Fail Fail: Check Timing/Solubility Decision->Fail No

Caption: Decision tree for selecting the optimal Piperafizine A concentration based on toxicity thresholds.

Part 4: Data Analysis & Protocols
Calculating the Reversal Fold (RF)

The RF is the standard metric for MDR reversal efficacy.

ParameterFormulaInterpretation
IC50 (Control) Concentration of Chemo alone killing 50% cellsBaseline Resistance
IC50 (Combo) Concentration of Chemo + Piperafizine A killing 50% cellsSensitized State
RF (Reversal Fold)

> 10 : Strong Reversal2 - 10 : Moderate< 2 : Ineffective
Example Protocol: Combination Assay
  • Seed Cells: 5,000 cells/well (96-well plate). Incubate 24h.

  • Pre-treatment: Add Piperafizine A at the fixed "Safe" concentration (e.g., 5 µM). Incubate 2 hours .

  • Drug Addition: Add serial dilutions of Doxorubicin into the wells containing Piperafizine A.

  • Incubation: 48–72 hours.

  • Readout: Add MTT reagent (0.5 mg/mL), incubate 4h, dissolve formazan in DMSO, read OD570.

References
  • PubChem. (2025).[1] Piperafizine A (Compound Summary). National Library of Medicine.[1] [Link][1]

  • Teodori, E., et al. (2018).[2] Design and synthesis of new potent N,N-bis(arylalkyl)piperazine derivatives as multidrug resistance (MDR) reversing agents. European Journal of Medicinal Chemistry. [Link]

  • Li, S., et al. (2020). Development of heterocyclic derivatives as P-glycoprotein inhibitors against multidrug resistance. RSC Medicinal Chemistry. [Link]

  • Syed, S. B., et al. (2017). Targeting P-glycoprotein: Investigation of piperine analogs for overcoming drug resistance in cancer. Scientific Reports. [Link]

Sources

Stability of Piperafizine A in DMSO vs cell culture medium

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide provides in-depth answers and troubleshooting protocols for researchers working with Piperafizine A, focusing on its stability in Dimethyl Sulfoxide (DMSO) stock solutions and aqueous cell culture media. Our goal is to equip you with the scientific rationale and practical tools to ensure the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Piperafizine A stock in DMSO is turning a faint yellow and I'm seeing inconsistent results in my cell-based assays. What's happening?

This is a classic sign of compound instability. While DMSO is an excellent solvent for many organic molecules, it is not entirely inert.[1] Two primary issues could be at play:

  • Water Absorption (Hygroscopy): DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[2][3] Water contamination in your DMSO stock can accelerate the hydrolysis of sensitive functional groups that may be present in Piperafizine A, such as esters or amides. The piperazine moiety itself is generally stable, but substituents on the ring could be susceptible.[4][5]

  • Oxidation: Although less common at room temperature, prolonged storage can lead to oxidation, especially if the compound has electron-rich moieties. This can be exacerbated by contaminants or exposure to light and air.

Troubleshooting Steps:

  • Use High-Quality DMSO: Always use anhydrous, high-purity DMSO (≥99.9%). Purchase in small bottles to minimize the time the bottle is open and exposed to air.

  • Proper Storage: Store DMSO stock solutions at -20°C or -80°C, tightly sealed.[6] For frequent use, prepare small, single-use aliquots to avoid repeated freeze-thaw cycles, which can introduce moisture.[6][7]

  • Inert Gas Overlay: For highly sensitive compounds, after aliquoting, you can flush the vial headspace with an inert gas like argon or nitrogen before sealing to displace oxygen.

Q2: I've prepared my Piperafizine A working solution in cell culture medium, and I immediately see a cloudy precipitate. Is the compound unstable?

Precipitation upon dilution into aqueous media is more often a solubility issue than a stability (degradation) issue. This phenomenon, often called "solvent shock," occurs when a compound highly soluble in a polar aprotic solvent like DMSO is rapidly introduced into an aqueous environment where its solubility is much lower.[8][9]

Causality & Solutions:

  • Exceeding Aqueous Solubility: Every compound has an intrinsic solubility limit in aqueous solutions. Your final concentration in the media likely exceeds this limit.

  • The Role of Serum: Components in Fetal Bovine Serum (FBS), like albumin, can bind to small molecules and help keep them in solution.[10][11] If you are using low-serum or serum-free media, precipitation is more likely.

Troubleshooting Action Scientific Rationale
Lower the Final Concentration The most straightforward way to stay below the aqueous solubility limit.
Increase Final DMSO % Many cell lines tolerate up to 0.5% DMSO without significant toxicity. This can help maintain compound solubility. Always run a vehicle control with the same final DMSO concentration.[10][12]
Pre-dilute in Serum Before final dilution into the full volume of media, mix the DMSO stock with a small volume of 100% FBS. The serum proteins can bind to Piperafizine A, acting as carriers and preventing precipitation.[10]
Step-wise Dilution Instead of a direct 1:1000 dilution, perform serial dilutions (e.g., 1:10 in DMSO, then 1:100 in media) to lessen the solvent shock.[8]

Filtering the precipitate is not recommended as it removes an unknown amount of your active compound, invalidating your experimental concentrations.[10]

Q3: My experiment runs for 72 hours. How can I be sure Piperafizine A is stable for that entire duration in the incubator (37°C, 5% CO₂)?

This is a critical question. The environment inside a cell culture incubator (aqueous, 37°C, presence of salts, amino acids, and potential cellular enzymes) is chemically reactive and can degrade compounds over time.[13] You must experimentally verify the stability.

Potential Degradation Pathways in Media:

  • Hydrolysis: The aqueous, near-neutral pH environment can hydrolyze susceptible functional groups (e.g., esters, lactones, certain amides).[14]

  • Oxidation: Media components can auto-oxidize, generating reactive oxygen species (ROS) that can, in turn, degrade the compound.[15]

  • Adsorption: The compound may non-specifically bind to the plastic of the culture vessel or to serum proteins, reducing its bioavailable concentration.[7]

  • Cellular Metabolism: If cells are present, they may metabolize Piperafizine A into inactive forms.[16][17]

To address this, you must perform a stability study. The gold-standard technique is Liquid Chromatography-Mass Spectrometry (LC-MS).[18][19]

Protocol: Assessing Piperafizine A Stability in Cell Culture Medium via LC-MS

This protocol provides a framework to quantify the concentration of Piperafizine A over time in your specific experimental conditions.

Objective: To determine the percent of Piperafizine A remaining after incubation in cell culture medium at 37°C at various time points.

Materials:

  • Piperafizine A DMSO stock solution (e.g., 10 mM)

  • Your specific cell culture medium (e.g., DMEM + 10% FBS)

  • 96-well plates (or microcentrifuge tubes)

  • LC-MS grade acetonitrile (ACN) with 0.1% formic acid (Quenching/Extraction Solution)

  • LC-MS system

Methodology:

  • Preparation of Samples:

    • Prepare a working solution of Piperafizine A in your cell culture medium at the highest concentration used in your experiments (e.g., 10 µM). Make a sufficient volume for all time points.

    • Dispense equal aliquots of this solution into multiple wells or tubes, one for each time point (e.g., 200 µL per well).

    • Prepare a "T=0" (Time Zero) sample immediately.

  • Time Zero (T=0) Sample Processing:

    • To one of the T=0 aliquots, add an equal volume (200 µL) of ice-cold Quenching/Extraction Solution (ACN + 0.1% formic acid). The cold ACN stops chemical degradation and precipitates proteins.

    • Mix thoroughly by pipetting or vortexing.

    • Centrifuge at high speed (e.g., 4000 x g for 10 min) to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean LC-MS vial. This is your T=0 sample.

  • Incubation:

    • Place the plate or tubes containing the remaining aliquots in a 37°C, 5% CO₂ incubator.

  • Time Point Collection:

    • At each subsequent time point (e.g., 2h, 8h, 24h, 48h, 72h), remove a sample from the incubator and immediately process it exactly as described in Step 2.

  • LC-MS Analysis:

    • Analyze all samples using an appropriate LC-MS method that can resolve Piperafizine A from any potential degradants or media components.[18][20]

    • Record the peak area for the Piperafizine A parent ion in each sample.

  • Data Analysis:

    • Calculate the percent of Piperafizine A remaining at each time point relative to the T=0 sample.

    • Formula: % Remaining = (Peak Area at T=x / Peak Area at T=0) * 100

Interpretation of Results:

% Remaining at Final Time Point Interpretation & Action
>90% Compound is stable under these conditions. Proceed with the experiment.
50-90% Moderate instability. Consider replacing the media with fresh compound every 24-48 hours to maintain a more consistent concentration.
<50% High instability. The experimental design is compromised. Shorten the assay duration, or consider using a more stable analog if available.

Visual Workflow Guides

The following diagrams illustrate the key decision-making and experimental processes described in this guide.

G start Inconsistent Assay Results or Visual Precipitate q1 Is precipitate visible upon dilution into media? start->q1 solubility_path Address Solubility Issue q1->solubility_path Yes q2 Is precipitate absent, but results are still inconsistent? q1->q2 No sol_step1 Decrease Final Conc. solubility_path->sol_step1 sol_step2 Increase Final DMSO % sol_step1->sol_step2 sol_step3 Pre-mix with Serum sol_step2->sol_step3 end_good Problem Resolved: Proceed with Assay sol_step3->end_good stability_path Investigate Chemical Stability q2->stability_path Yes stab_stock Check DMSO Stock (Age, Storage, H₂O) stability_path->stab_stock stab_media Perform LC-MS Media Stability Assay stability_path->stab_media q3 q3 stab_media->q3 Analyze Results end_bad Modify Experimental Design (e.g., shorter duration) q3->end_good >90% Stable q3->end_bad <90% Stable G prep_media 1. Prepare Piperafizine A in Cell Culture Medium (e.g., 10 µM) t0 2. Immediately take T=0 sample. Add 1 vol. cold ACN. Centrifuge & collect supernatant. prep_media->t0 incubate 3. Incubate remaining samples at 37°C, 5% CO₂ prep_media->incubate lcms 5. Analyze all supernatants by LC-MS t0->lcms tx 4. At each time point (T=x), process sample like T=0. incubate->tx tx->lcms analyze 6. Calculate % Remaining vs T=0 lcms->analyze

Caption: Experimental workflow for LC-MS based stability assessment.

References

  • Wikipedia. Dimethyl sulfoxide. [Link]

  • Scientist Solutions. DMSO in cell based assays. [Link]

  • PubMed. Continuous Degradation of Dimethyl Sulfoxide to Sulfate Ion by Hyphomicrobium Denitrificans WU-K217. [Link]

  • ResearchGate. What is the best right way of storing DMSO in research lab?. [Link]

  • ResearchGate. Degradation of DMSO by ozone-based advanced oxidation processes | Request PDF. [Link]

  • PMC. Low dose dimethyl sulfoxide driven gross molecular changes have the potential to interfere with various cellular processes. [Link]

  • ResearchGate. Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. [Link]

  • PubMed. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. [Link]

  • PMC. Regulating Protein Stability in Mammalian Cells Using Small Molecules. [Link]

  • Reddit. Do freeze-thaw cycles damage small molecules dissolved in DMSO?. [Link]

  • NIH. LC-MS based stability-indicating method for studying the degradation of lonidamine under physical and chemical stress conditions. [Link]

  • ACS Publications. A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. [Link]

  • ACS Publications. The Most Common Functional Groups in Bioactive Molecules and How Their Popularity Has Evolved over Time. [Link]

  • PubMed Central. Proteomics studies reveal important information on small molecule therapeutics: a case study on plasma proteins. [Link]

  • PubMed Central. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]

  • ResearchGate. Oxidation and Generation of Hydrogen Peroxide by Thiol Compounds in Commonly Used Cell Culture Media | Request PDF. [Link]

  • MDPI. Development of an LC-MS/MS Method for Quantification of Sapitinib in Human Liver Microsomes: In Silico and In Vitro Metabolic Stability Evaluation. [Link]

  • ResearchGate. An Evolving Role of Piperazine Moieties in Drug Design and Discovery. [Link]

  • PMC. Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins. [Link]

  • PubMed. The Most Common Functional Groups in Bioactive Molecules and How Their Popularity Has Evolved over Time. [Link]

  • ResearchGate. The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO. [Link]

  • Pharmaceutical Technology. Stability Testing for Small-Molecule Clinical Trial Materials. [Link]

  • MDPI. Formation of Oxidative Compounds during Enzymatic Hydrolysis of Byproducts of the Seafood Industry. [Link]

  • Procell. Troubleshooting Precipitation in Cell Culture: Causes and Solutions. [Link]

  • Agilent. Global Guide to Stability Testing for Cell Therapy Products & Regulatory Compliance. [Link]

  • ResearchGate. The Effects of Drug Complexation on the Stability and Conformation of Human Serum Albumin: Protein Unfolding | Request PDF. [Link]

  • Sci-Hub. The Most Common Functional Groups in Bioactive Molecules and How Their Popularity Has Evolved over Time. [Link]

  • MDPI. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. [Link]

  • Yufeng. The effect of room-temperature storage on the stability of compounds in DMSO. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. stability indicating by lc-ms method. [Link]

  • ResearchGate. In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. [Link]

  • bioRxiv. Impact of Single Freeze-Thaw Cycles on Serum Protein Stability: Implications for Clinical Biomarker Validation Using Mass Spectrometry. [Link]

  • BioProcess International. Troubleshooting Cell Culture Media for Bioprocessing. [Link]

  • PMC. Oxidation of Organic Compounds Using Water as the Oxidant with H2 Liberation Catalyzed by Molecular Metal Complexes. [Link]

  • Master Organic Chemistry. Functional Groups In Organic Chemistry. [Link]

  • ResearchGate. Cell culture media impact on drug product solution stability. [Link]

  • Journal of Pharmaceutical and Health Sciences. Frequency and Importance of Six Functional Groups that Play A Role in Drug Discovery. [Link]

  • Emery Pharma. LC MS Method Development And GLP Validation For PK Plasma Sample Analysis. [Link]

  • Scilit. The medicinal chemistry of piperazines: A review. [Link]

  • Taylor & Francis eBooks. Reactions of Organic Compounds with Supercritical Water Involving Chemical Oxidation. [Link]

  • Dalton Transactions (RSC Publishing). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. [Link]

Sources

Technical Support Center: Optimizing Piperafizine A Co-treatment Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Minimizing Background Toxicity in Piperafizine A (PPA) Co-treatment Ticket ID: PPA-MDR-OPT-001 Assigned Specialist: Senior Application Scientist, Bio-Assay Development

Executive Summary & Mechanism of Action

The Challenge: Piperafizine A (PPA) is a potent bioactive diketopiperazine isolated from Streptomyces species.[1] It functions primarily as a Multidrug Resistance (MDR) reversal agent (potentiator) by inhibiting P-glycoprotein (P-gp) efflux pumps.

The Toxicity Paradox: While PPA effectively re-sensitizes resistant tumor cells to chemotherapeutics (like Vincristine), "background toxicity" often manifests in two forms:

  • Intrinsic Cytotoxicity (In Vitro): High concentrations of PPA or its solvent (DMSO) inducing cell death in the absence of the primary drug, confounding synergy calculations.

  • Systemic Toxicity (In Vivo): Global inhibition of P-gp in healthy tissues (blood-brain barrier, liver, kidney), leading to off-target accumulation of the co-treated cytotoxic agent.

The Solution: To minimize background toxicity, experimental design must decouple intrinsic lethality from potentiating activity . This requires identifying the Maximum Non-Toxic Concentration (MNTC) of PPA that maintains P-gp inhibitory function.

Mechanism Visualization

The following diagram illustrates the critical difference between the therapeutic window and the toxicity threshold in PPA co-treatment.

PPA_Mechanism cluster_cell Target Cancer Cell (MDR+) cluster_toxicity Background Toxicity Risks PPA Piperafizine A (PPA) Pgp P-glycoprotein (Efflux Pump) PPA->Pgp Inhibits OffTarget Off-Target Kinase Inhibition PPA->OffTarget High Dose (>10µM) Solvent Solvent Toxicity (DMSO > 0.5%) PPA->Solvent Formulation Error VCR Cytotoxic Agent (e.g., Vincristine) Pgp->VCR Normally Effluxes Intra_VCR Intracellular Accumulation Pgp->Intra_VCR Blocked by PPA VCR->Intra_VCR Influx Apoptosis Apoptosis (Therapeutic Effect) Intra_VCR->Apoptosis Necrosis Non-Specific Necrosis OffTarget->Necrosis Solvent->Necrosis

Figure 1: Mechanism of Action vs. Toxicity Pathways. PPA potentiates cytotoxicity by blocking P-gp, but high doses or poor formulation trigger non-specific necrosis (background toxicity).

Troubleshooting Guide: Diagnostic & Resolution

Scenario A: High Mortality in "PPA Only" Control Wells

Symptom: In your combinatorial matrix, the wells containing only Piperafizine A show >10% cell death compared to vehicle control.

Root Cause Diagnostic Step Corrective Action
Solvent Cytotoxicity Check final DMSO concentration. Is it >0.5%?Protocol Adjustment: PPA has limited water solubility. Dissolve stock in 100% DMSO but ensure final assay concentration is ≤ 0.1% . Include a "Vehicle Only" control matching the highest DMSO volume.
Supramaximal Dosing Are you testing PPA above 20 µg/mL (approx 50 µM)?Titration: PPA is a potentiator, not a primary cytotoxin. Reduce PPA concentration range. The effective potentiating dose is often 1–5 µg/mL [1].
Precipitation Inspect wells under 40x microscopy for crystals.Formulation: Sonicate stock solution for 10 mins. If precipitation occurs upon adding to media, pre-dilute in serum-free media before adding to cells.
Scenario B: Inconsistent Synergy / High Variability

Symptom: Replicates show high standard deviation, making it difficult to calculate the Combination Index (CI).

Root Cause Diagnostic Step Corrective Action
P-gp Saturation Lag Did you add PPA and the cytotoxic drug simultaneously?Sequential Dosing: Pre-treat cells with PPA for 1–2 hours before adding the cytotoxic cargo (Vincristine). This ensures P-gp channels are blocked before the drug attempts to enter.
Serum Binding Are you using >10% FBS?Media Optimization: Piperazine derivatives can bind albumin. Reduce FBS to 5% during the drug exposure window (6–24h) if cell viability permits.

Optimized Experimental Protocol

Workflow: Determining the "Silent" Potentiating Dose

To minimize background toxicity, you must identify the dose of PPA that is biologically active (inhibits P-gp) but cytologically silent (non-toxic).

Protocol_Workflow Step1 Step 1: Monotherapy Titration (PPA Only) Step2 Calculate MNTC (Max Non-Toxic Concentration) Target: Viability > 90% Step1->Step2 Step3 Step 3: Fixed-Dose Synergy Assay Fix PPA at MNTC + Titrate Cytotoxic Agent Step2->Step3 Step4 Data Analysis Shift in IC50 of Cytotoxic Agent Step3->Step4

Figure 2: Step-wise workflow to isolate potentiating effects from background toxicity.

Detailed Procedure:
  • Preparation of Stocks:

    • Dissolve Piperafizine A in DMSO to a 10 mM stock.

    • Aliquot and store at -20°C (avoid freeze-thaw cycles).

  • Step 1: The MNTC Assay (72h):

    • Seed MDR-positive cells (e.g., KB-ChR-8-5 or VCR-resistant lines).[2]

    • Treat with serial dilutions of PPA (0.1, 0.5, 1, 5, 10, 20 µM).

    • Goal: Identify the highest concentration where cell viability is statistically insignificant from the DMSO control (p > 0.05). This is your MNTC .

  • Step 2: The Co-treatment Assay:

    • Pre-incubation: Add PPA at the MNTC (typically 1–5 µM) to the experimental wells. Incubate for 2 hours .

    • Co-treatment: Add the cytotoxic agent (e.g., Vincristine) in a serial dilution matrix.

    • Readout: Perform MTT or CellTiter-Glo assay after 48–72 hours.

  • Calculation:

    • Calculate the Potentiation Factor (PF) :

      
      
      
    • A PF > 10 indicates successful reversal of resistance with minimal background toxicity.

Frequently Asked Questions (FAQs)

Q: Can I use Piperafizine A in vivo without toxicity? A: In vivo use requires caution. Because P-gp protects the blood-brain barrier (BBB), co-treating with PPA can cause the cytotoxic drug to cross the BBB, leading to neurotoxicity. Recommendation: Use encapsulated delivery systems (liposomes) or perform a dose-escalation study to find a dose that inhibits tumor P-gp without fully saturating systemic P-gp [2].

Q: Why does my PPA precipitate in cell media? A: PPA is a hydrophobic diketopiperazine. Rapid addition of high-concentration DMSO stock to aqueous media causes "crashing out." Fix: Dilute the DMSO stock 1:10 in warm serum-free media slowly while vortexing, then apply this intermediate solution to the cells.

Q: Is PPA specific to P-gp (ABCB1)? A: While primarily a P-gp inhibitor, high concentrations (>10 µM) may interact with other ABC transporters (like MRP1/ABCC1). Keeping the dose at the MNTC ensures specificity to the P-gp mechanism [3].

References

  • Kamei, H., Oka, M., Hamagishi, Y., et al. (1990).[3] Piperafizines A and B, potentiators of cytotoxicity of vincristine.[3] The Journal of Antibiotics, 43(8), 1018-1020.[3]

  • Dong, X., et al. (2020). Phytochemicals: Potential Lead Molecules for MDR Reversal.[4] Frontiers in Pharmacology, 11, 932.

  • Chou, T.C. (2010). Drug combination studies and their synergy quantification using the Chou-Talalay method. Cancer Research, 70(2), 440-446.

Sources

Troubleshooting inconsistent IC50 results with Piperafizine A

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Inconsistent IC50 Results with Piperafizine A

Executive Summary

Piperafizine A is a potent, novel piperazine-derivative inhibitor, highly valued for its selectivity. However, its physicochemical profile—specifically its high lipophilicity (cLogP > 4.5) and low aqueous solubility —frequently leads to inconsistent IC50 data.

Users often report "shifting curves," "flat-lining" at high concentrations, or significant inter-assay variability. This guide moves beyond basic protocol checks to address the specific mechanistic failures associated with hydrophobic small molecules in cellular and enzymatic assays.

Phase 1: Diagnostic Workflow

Before altering your biology, you must validate your chemistry. Use this decision matrix to isolate the source of inconsistency.

TroubleshootingFlow Start Observation: Inconsistent IC50 CheckCurve Analyze Dose-Response Curve Shape Start->CheckCurve SteepSlope Hill Slope > 2.0 (Too Steep) CheckCurve->SteepSlope Abrupt drop LowMax Low Max Inhibition (Plateau < 100%) CheckCurve->LowMax Incomplete kill Shift Right/Left Shift (Potency Drift) CheckCurve->Shift Variable IC50 Solubility Suspect: Solubility Limit (Compound Precipitation) SteepSlope->Solubility LowMax->Solubility NSB Suspect: Non-Specific Binding (Plasticware Loss) LowMax->NSB SerialDil Suspect: Serial Dilution Error (Carryover) Shift->SerialDil CellDensity Suspect: Cell Density/Growth (Assay Saturation) Shift->CellDensity Action1 Action: Check Buffer Stability & Intermediate Dilutions Solubility->Action1 Action2 Action: Switch to Low-Binding Tips & Acoustic Dispensing SerialDil->Action2 Action3 Action: Validate Linear Growth Phase CellDensity->Action3 NSB->Action2

Figure 1: Diagnostic logic flow for isolating IC50 inconsistencies. Note that solubility issues often manifest as steep Hill slopes or artificial plateaus.

Phase 2: Critical Troubleshooting Modules

Module 1: The Solubility Trap (Compound "Crash-Out")

The Issue: Piperafizine A is stable in 100% DMSO but prone to "shock precipitation" when introduced to aqueous media. If the compound precipitates, the effective concentration is far lower than the calculated concentration, leading to an artificially high IC50 (right shift).

The Mechanism: When a high-concentration DMSO stock (e.g., 10 mM) is pipetted directly into a cell culture media (aqueous), the local DMSO concentration spikes and then rapidly diffuses. The hydrophobic compound, suddenly stripped of its solvent, forms micro-aggregates before it can disperse.

Protocol Correction: The Intermediate Dilution Step Do not pipette 100% DMSO stock directly into the assay plate.

StepStandard (Risky) ProtocolOptimized Protocol (Self-Validating)
Stock Prep 10 mM in 100% DMSO.10 mM in 100% DMSO.
Dilution Serial dilution in 100% DMSO.Serial dilution in 100% DMSO.
Transfer Transfer 1 µL DMSO stock directly to 100 µL media in assay plate.Intermediate Step: Transfer 5 µL stock to 95 µL culture media in a separate "pre-dilution plate." Mix well.
Final Step Mix cells.Transfer 20 µL from pre-dilution plate to 80 µL cells in assay plate.
Why? High risk of shock precipitation at the tip interface.Allows inspection of pre-dilution plate for turbidity/crystals before adding to cells.

Expert Tip: If you observe a "bell-shaped" curve (toxicity at medium doses, recovery at high doses), this is a hallmark of precipitation. The compound crashes out at high doses, becoming biologically unavailable [1].

Module 2: Serial Dilution & Carryover

The Issue: Piperafizine A is "sticky." It adheres to the polypropylene of pipette tips. The Mechanism: During serial dilution, if you use the same tip for the entire series, you carry over a small amount of high-concentration drug on the outside of the tip to the lower concentration wells. This results in the lower concentrations being higher than intended, flattening the curve and overestimating potency.

Corrective Actions:

  • Change Tips: You must change pipette tips between every single dilution step.

  • Mixing Cycles: Increase mixing cycles to 10x (aspirate/dispense) to ensure homogeneity, but do not vortex vigorously as this can drive hydrophobic compounds to the air-liquid interface (frothing).

  • Material: Switch to Low-Retention pipette tips and Low-Binding plates.

Module 3: Biological Variance (Cell Density)

The Issue: IC50 values shift based on the cell number. The Mechanism: "Inoculum Effect." If you have too many cells, the drug may be depleted (metabolized or bound) before it can inhibit the target in all cells. Conversely, if cells are over-confluent, their metabolic rate changes, altering their susceptibility to the drug [2].

Validation Experiment: Perform a Cell Density Titration . Run the IC50 assay at three densities (e.g., 2,000, 5,000, and 10,000 cells/well).

  • Result: If IC50 increases linearly with cell density, your compound is likely being depleted. You must standardize seeding density strictly.

Phase 3: Frequently Asked Questions (FAQs)

Q1: My Hill Slope is very steep (> 3.0). Is this real cooperativity? A: With Piperafizine A, likely no . While steep slopes can indicate cooperative binding, in screening assays, they are frequently an artifact of solubility limits. The compound is soluble at low doses, but precipitates at a critical threshold, causing a sudden loss of cell viability that looks like a "cliff" rather than a curve [3]. Check the wells under a microscope for crystals at the transition point.

Q2: The IC50 is different between my 96-well and 384-well runs. A: This is often due to Edge Effects (Evaporation). 384-well plates have smaller volumes and higher surface-to-volume ratios. Evaporation concentrates the media components and the drug.

  • Fix: Do not use the outer perimeter wells. Fill them with water or media only. Use a gas-permeable membrane seal rather than a standard lid during incubation.

Q3: Can I use serum-free media to avoid protein binding? A: Be cautious. Piperafizine A is hydrophobic. If you remove serum (Albumin), the compound may bind non-specifically to the plastic plate instead of the proteins. Serum acts as a carrier. If you must use serum-free conditions, ensure you use Glass-Coated or Ultra-Low Attachment (ULA) plates to prevent drug loss to the plastic [4].

References

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Discusses solubility cliffs and bell-shaped curves).
  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology, 14(3), 315-324. Link

  • Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical Statistics, 10(2), 128-134. Link

  • Hughes, J. P., Rees, S., Kalindjian, S. B., & Philpott, K. L. (2011). Principles of early drug discovery. British Journal of Pharmacology, 162(6), 1239–1249. Link

Validation & Comparative

A Comparative Guide to the Potency of Piperafizine A and Other Multidrug Resistance Reversal Agents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of Piperafizine A with other prominent multidrug resistance (MDR) reversal agents. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanisms of action, comparative potency, and the experimental methodologies used to evaluate these compounds. Our objective is to offer a clear, data-driven perspective to inform research and development in overcoming chemotherapy resistance.

The Challenge of Multidrug Resistance in Oncology

Multidrug resistance (MDR) is a primary obstacle to successful cancer chemotherapy, where cancer cells develop resistance to a broad spectrum of structurally and functionally diverse anticancer drugs.[1][2] The most common mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp).[2] These transporters function as energy-dependent efflux pumps, actively removing chemotherapeutic agents from the cell, thereby reducing their intracellular concentration to sub-lethal levels.[1][2] The development of MDR reversal agents, or chemosensitizers, which can inhibit the function of these pumps, is a critical strategy to restore the efficacy of conventional chemotherapy.[1]

Piperafizine A: A Profile

A Spectrum of MDR Reversal Agents for Comparison

The efficacy of an MDR reversal agent is best understood when compared against established benchmarks. These agents are often categorized into "generations" based on their discovery timeline, specificity, and potency.

  • First-Generation Agents (e.g., Verapamil): Verapamil is a calcium channel blocker that was one of the first compounds identified to have MDR-reversing properties.[6] It is thought to competitively inhibit P-gp. However, its clinical utility is severely limited by the high concentrations required for P-gp inhibition, which lead to significant cardiovascular side effects.[6]

  • Second-Generation Agents (e.g., PSC-833, Valspodar): Developed to be more potent and specific than first-generation agents, PSC-833 is a non-immunosuppressive cyclosporin A analog. It demonstrated significantly higher potency than verapamil in functional assays.[7] Despite its potency, clinical trials were often hampered by unpredictable pharmacokinetic interactions and toxicities.

  • Third-Generation Agents (e.g., Tariquidar): Tariquidar is a highly potent and specific, non-competitive P-gp inhibitor, active at nanomolar concentrations.[8] It was designed to have minimal interaction with other physiological pathways, thereby reducing side effects.[8] While promising in preclinical studies, its clinical success has been limited, partly due to the complexity of MDR and the involvement of other ABC transporters.[8]

The core structural motif of many P-gp inhibitors often includes features found in verapamil or tariquidar, highlighting the importance of these molecules as templates for new drug design.[9]

Comparative Potency: A Data-Driven Analysis

To objectively compare these agents, we look at the Reversal Fold (RF) , a metric calculated by dividing the IC50 of a cytotoxic drug in the absence of a modulator by the IC50 in its presence. A higher RF value indicates greater potency in reversing resistance.

Agent ClassCompoundMechanism of ActionTypical Concentration for ReversalReversal Fold (RF) - IllustrativeKey Limitation
Natural Product Piperafizine A P-gp Inhibition (Proposed)Data Not AvailableData Not AvailableLack of specific potency data
First-Generation VerapamilCompetitive P-gp InhibitionMicromolar (µM)[6]Low to Moderate (e.g., 5-20 fold)Cardiovascular side effects[6]
Second-Generation PSC-833 (Valspodar)P-gp InhibitionSub-micromolar (high nM to low µM)Moderate to HighPharmacokinetic interactions, toxicity
Third-Generation TariquidarPotent, Non-competitive P-gp InhibitionNanomolar (nM)[8]High to Very High (e.g., >100 fold)Limited clinical efficacy, complex biology[8]

Note: Reversal Fold values are highly dependent on the specific cancer cell line, the chemotherapeutic agent used, and the concentration of the modulator. The values presented are for illustrative comparison.

Essential Experimental Protocols for Assessing MDR Reversal

Validating the potency of a potential MDR reversal agent like Piperafizine A requires a series of robust, well-controlled experiments. The causality behind these experimental choices is to build a multi-faceted view of the compound's activity, from its effect on cell viability to its direct interaction with the transporter protein.

Cytotoxicity and Reversal Assessment (MTT Assay)

The MTT assay is a foundational colorimetric method to assess cell viability.[10] It measures the metabolic activity of cells, which correlates with the number of viable cells.[10]

Principle: Metabolically active cells use mitochondrial dehydrogenase enzymes to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[10]

Step-by-Step Protocol:

  • Cell Seeding: Plate both drug-sensitive (e.g., K562) and drug-resistant (e.g., K562/DOX) cells in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Treatment: Treat the cells with serial dilutions of a chemotherapeutic drug (e.g., Doxorubicin) both in the presence and absence of a fixed, non-toxic concentration of the MDR reversal agent (e.g., Piperafizine A). Include controls for cells alone, and cells with the reversal agent alone to check for inherent cytotoxicity.

  • Incubation: Incubate the plates for 48-72 hours under standard cell culture conditions (37°C, 5% CO2).

  • MTT Addition: Add MTT solution (e.g., 10 µL of a 5 mg/mL solution) to each well and incubate for 2-4 hours, allowing formazan crystals to form.[11][12]

  • Solubilization: Add a solubilizing agent (e.g., 100-150 µL of DMSO) to each well to dissolve the formazan crystals.[10][11]

  • Absorbance Reading: Shake the plate for 10-15 minutes to ensure complete dissolution and measure the absorbance at a wavelength of ~570 nm using a microplate reader.[10]

  • Data Analysis: Calculate the IC50 values for the chemotherapeutic agent in both the presence and absence of the reversal agent. The Reversal Fold (RF) is then calculated.

P-gp Substrate Efflux Assay (Rhodamine 123)

This functional assay directly measures the ability of a compound to inhibit the efflux activity of P-gp.[7] Rhodamine 123 is a fluorescent substrate of P-gp; its accumulation inside the cells is inversely proportional to P-gp activity.[13][14]

Principle: In MDR cells, Rhodamine 123 is actively pumped out, resulting in low intracellular fluorescence. An effective P-gp inhibitor will block this efflux, leading to an increase in intracellular fluorescence.[7]

Step-by-Step Protocol:

  • Cell Preparation: Harvest MDR-overexpressing cells (e.g., MCF7/ADR) and resuspend them in a suitable buffer.

  • Loading: Incubate the cells with Rhodamine 123 (e.g., 1-5 µM) in the presence of various concentrations of the test compound (e.g., Piperafizine A) or a known inhibitor (e.g., Verapamil) for 30-60 minutes at 37°C.[15][16]

  • Washing: Wash the cells twice with ice-cold PBS to remove extracellular dye.[16]

  • Efflux Period (Optional but recommended): Resuspend the cells in fresh, dye-free medium and incubate for another 1-2 hours to allow for efflux.[16]

  • Analysis: Measure the intracellular fluorescence of the cell population using a flow cytometer or a fluorescence microplate reader (Excitation ~485 nm, Emission ~535 nm).[15]

  • Data Analysis: Compare the fluorescence intensity of cells treated with the test compound to untreated cells. Higher fluorescence indicates inhibition of P-gp. IC50 values for efflux inhibition can be calculated.

P-gp ATPase Activity Assay

This biochemical assay determines if a compound interacts with P-gp by measuring its effect on the transporter's ATP hydrolysis rate.

Principle: P-gp utilizes the energy from ATP hydrolysis to transport substrates.[17] The rate of ATP hydrolysis can be measured by quantifying the amount of inorganic phosphate (Pi) or ADP released.[18] P-gp inhibitors can either stimulate or inhibit this ATPase activity.

Step-by-Step Protocol:

  • Preparation: Use membrane vesicles prepared from cells overexpressing P-gp.

  • Reaction Setup: In a 96-well plate, combine the P-gp membrane vesicles with the test compound at various concentrations in an assay buffer.

  • Initiate Reaction: Start the reaction by adding MgATP.[19] Allow the reaction to proceed for a set time (e.g., 20-30 minutes) at 37°C.[19] A known P-gp substrate like verapamil is used as a positive control for stimulation.[18]

  • Stop Reaction & Detection: Terminate the reaction and measure the amount of ADP or Pi generated using a commercially available kit (e.g., ADP-Glo™ or a malachite green-based phosphate detection assay).[18][20] The ADP-Glo™ assay, for instance, involves a two-step process where remaining ATP is depleted, and then the ADP is converted back to ATP to generate a luminescent signal.[18]

  • Data Analysis: Plot the ATPase activity against the compound concentration to determine if the compound stimulates or inhibits P-gp's enzymatic function.

Visualizing Mechanisms and Workflows

To better illustrate the concepts discussed, the following diagrams outline the key processes.

Pgp_Mechanism cluster_cell Cancer Cell cluster_membrane Cell Membrane Pgp P-glycoprotein (P-gp) Pump Drug_out Chemotherapy Drug Pgp->Drug_out Efflux ADP ADP + Pi Pgp->ADP Drug_in Chemotherapy Drug Drug_in->Pgp Enters Pump Extracellular Extracellular Space Inhibitor Piperafizine A (MDR Reversal Agent) Inhibitor->Pgp Blocks ATP ATP ATP->Pgp Powers MTT_Workflow start Start seed Seed resistant cells in 96-well plate start->seed treat Add chemo drug +/- reversal agent seed->treat incubate1 Incubate 48-72h treat->incubate1 add_mtt Add MTT solution incubate1->add_mtt incubate2 Incubate 2-4h (Formazan forms) add_mtt->incubate2 solubilize Add DMSO to dissolve crystals incubate2->solubilize read Read absorbance at 570 nm solubilize->read analyze Calculate IC50 and Reversal Fold (RF) read->analyze end End analyze->end

Caption: Workflow for the MTT cytotoxicity and MDR reversal assay.

Rhodamine_Workflow start Start prep_cells Prepare suspension of MDR-overexpressing cells start->prep_cells load_dye Incubate cells with Rhodamine 123 +/- inhibitor prep_cells->load_dye wash Wash cells with ice-cold PBS load_dye->wash analyze Analyze intracellular fluorescence (Flow Cytometry) wash->analyze end End analyze->end

Caption: Workflow for the Rhodamine 123 substrate efflux assay.

Conclusion and Future Perspectives

While specific potency data for Piperafizine A remains to be fully elucidated in the public domain, its chemical scaffold is highly relevant to the field of MDR reversal. The piperazine moiety is a key feature in many potent synthetic P-gp inhibitors. [1][4]A thorough evaluation of Piperafizine A using the standardized protocols described herein is essential to determine its true potential.

The journey to find a clinically successful MDR reversal agent has been challenging, with many potent compounds failing in late-stage trials. [1]This underscores the complexity of cancer resistance, which often involves multiple transporters and resistance mechanisms. Future research should focus not only on potency against P-gp but also on specificity, potential for drug-drug interactions, and activity against other relevant ABC transporters. The continued exploration of novel chemical entities like Piperafizine A, grounded in rigorous and validated experimental comparison, remains a vital endeavor in oncology drug development.

References

  • Nagy, H. M., et al. (n.d.). Reversal of multidrug resistance by verapamil analogues. PubMed. Available at: [Link]

  • Bohnert, J. A., et al. (2009). Selected Arylpiperazines Are Capable of Reversing Multidrug Resistance in Escherichia coli Overexpressing RND Efflux Pumps. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Sharom, F. J. (2006). Mechanism of action of P-glycoprotein in relation to passive membrane permeation. PubMed. Available at: [Link]

  • Sabatino, M., et al. (2021). Dual Inhibitors of P-gp and Carbonic Anhydrase XII (hCA XII) against Tumor Multidrug Resistance with Piperazine Scaffold. National Center for Biotechnology Information. Available at: [Link]

  • Petriz, J., et al. (n.d.). Flow cytometric analysis of P-glycoprotein function using rhodamine 123. Semantic Scholar. Available at: [Link]

  • Nooter, K., et al. (1995). MDR1 reversal: criteria for clinical trials designed to overcome the multidrug resistance phenotype. PubMed. Available at: [Link]

  • Nanayakkara, A. K., et al. (2016). P-glycoprotein Retains Drug-stimulated ATPase Activity upon Covalent Linkage of the Two Nucleotide Binding Domains at Their C-terminal Ends. National Center for Biotechnology Information. Available at: [Link]

  • Singh, M. S., et al. (2017). Targeting P-glycoprotein: Investigation of piperine analogs for overcoming drug resistance in cancer. National Center for Biotechnology Information. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Piperafizine A. PubChem. Available at: [Link]

  • Ferreira, R. J., et al. (2016). Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay. National Center for Biotechnology Information. Available at: [Link]

  • Grigorescu, A. A., et al. (2023). Influence of Tariquidar, an ABC Transporter Inhibitor, on the Ca2+-Dependent Mitochondrial Permeability Transition Pore. MDPI. Available at: [Link]

  • Manetti, F., et al. (2018). Design and synthesis of new potent N,N-bis(arylalkyl)piperazine derivatives as multidrug resistance (MDR) reversing agents. PubMed. Available at: [Link]

  • Singh, M. S., et al. (2017). Targeting P-glycoprotein: Investigation of piperine analogs for overcoming drug resistance in cancer. PubMed. Available at: [Link]

  • Taylor, C. G., et al. (n.d.). The MTT cell viability assay for cytotoxicity testing in multidrug-resistant human leukemic cells. ResearchGate. Available at: [Link]

  • Angotti, C., et al. (2017). Small and Innovative Molecules as New Strategy to Revert MDR. Frontiers. Available at: [Link]

  • Choi, S. U., et al. (1998). Reversal of multidrug resistance by novel verapamil analogs in cancer cells. PubMed. Available at: [Link]

  • Fama & French. (n.d.). How to calculate FF short/long term reversal for a portfolio? Kenneth R. French Data Library. Available at: [Link]

  • Zaiden, N., et al. (2014). P-glycoprotein and its role in drug-drug interactions. Australian Prescriber. Available at: [Link]

  • Creative Bioarray. (n.d.). MTT Analysis Protocol. Creative Bioarray. Available at: [Link]

  • SOLVO Biotechnology. (n.d.). P-GP DRUG INTERACTION ASSAY KIT. SOLVO Biotechnology. Available at: [Link]

  • BMG Labtech. (2010). P-glycoprotein (Pgp) inhibition assay. BMG Labtech. Available at: [Link]

  • Han, Y., et al. (2011). Repeated dosing of piperine induced gene expression of P-glycoprotein via stimulated pregnane-X-receptor activity and altered pharmacokinetics of diltiazem in rats. PubMed. Available at: [Link]

  • Fama & French. (n.d.). Detail for Daily Long-Term Reversal Factor (LT_Rev). Kenneth R. French Data Library. Available at: [Link]

  • Petriz, J., et al. (n.d.). The rhodamine 123 efflux as a functional test for the P-gp pump in Namalwa. ResearchGate. Available at: [Link]

  • Van Rensburg, C. E. J., et al. (2003). Novel tetramethylpiperidine-substituted phenazines are potent inhibitors of P-glycoprotein activity in a multidrug resistant cancer cell line. PubMed. Available at: [Link]

  • Springer Nature Experiments. (n.d.). MTT Assay Protocol. Springer Nature. Available at: [Link]

  • ResearchGate. (n.d.). Breaking down resistance: Verapamil analogues augment the efficacy of antibiotics against Streptococcus pneumoniae via MATE transporter interference. ResearchGate. Available at: [Link]

  • FMZQuant. (2025). Multi-Period Reversal Point Detection and Automated Trading Strategy. FMZQuant. Available at: [Link]

  • SciSpace. (n.d.). Is rhodamine 123 an appropriate fluorescent probe to assess P-glycoprotein mediated multidrug resistance in vinblastine-resistant. SciSpace. Available at: [Link]

  • Molnar, J., et al. (1998). 6,12-dihydro-1-benzopyrano[3,4-b]b[1][6]enzothiazin-6-ones: synthesis and mdr reversal in tumor cells. PubMed. Available at: [Link]

  • Dimensional Fund Advisors. (2023). Q&A on Short-Run Reversals with Mamdouh Medhat and Robert Novy-Marx. Dimensional. Available at: [Link]

Sources

A Comparative Guide to Purity Verification: Synthetic vs. Natural Piperafizine A

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug development and scientific research, the purity of a compound is paramount. This guide provides an in-depth, objective comparison of analytical strategies to confirm the purity of Piperafizine A, a complex alkaloid, from two distinct origins: chemical synthesis and natural extraction. For researchers, scientists, and drug development professionals, understanding the nuanced differences in impurity profiles between synthetic and natural products is critical for ensuring safety, efficacy, and regulatory compliance.

Piperafizine A, with its intricate chemical structure (C19H16N2O2), presents a significant analytical challenge.[1] The potential impurities in a synthetically derived batch are dictated by the reaction pathway—unreacted starting materials, reagents, catalysts, and by-products. Conversely, a naturally extracted sample may contain structurally similar alkaloids, isomers, or other co-extracted plant metabolites. This guide outlines a robust, multi-technique validation system to confidently characterize and compare these distinct impurity profiles.

The Core Analytical Strategy: An Orthogonal Approach

No single analytical technique is sufficient to declare a compound "pure." A self-validating system relies on an orthogonal approach, where different methods provide complementary information. Our strategy is built on three pillars: Identity, Purity, and Chirality.

dot

Caption: Overall analytical workflow for purity verification.

Part 1: Identity Confirmation

Before assessing purity, it is essential to confirm that the primary component in both samples is indeed Piperafizine A. High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the gold standards for this purpose.[2][3]

High-Resolution Mass Spectrometry (HRMS)

Causality: HRMS provides an extremely accurate mass measurement, which is used to confirm the molecular formula of the compound.[2] This technique is indispensable for distinguishing Piperafizine A from other compounds that might have a similar retention time in chromatography but a different elemental composition.

Protocol: LC-HRMS for Identity Confirmation

  • Sample Preparation: Prepare a 100 µg/mL solution of both synthetic and natural Piperafizine A in a 50:50 acetonitrile:water mixture.

  • Chromatography:

    • Column: C18, 2.1 x 50 mm, 1.8 µm particle size.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: 5% B to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

  • Mass Spectrometry:

    • Instrument: Orbitrap or TOF Mass Spectrometer.

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Mass Range: 100-1000 m/z.

    • Resolution: >60,000.

  • Data Analysis: Extract the exact mass for the primary peak in the chromatogram. Compare the measured mass of the [M+H]+ ion to the theoretical mass of Piperafizine A (C19H17N2O2+). The mass error should be less than 5 ppm.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: While HRMS confirms the formula, NMR provides definitive structural elucidation by mapping the carbon-hydrogen framework of the molecule.[3] The resulting spectrum is a unique "fingerprint" that can confirm the precise atomic connectivity and stereochemistry, ensuring the material is the correct isomer.

Protocol: 1H and 13C NMR

  • Sample Preparation: Dissolve 5-10 mg of each sample in 0.6 mL of deuterated chloroform (CDCl3) or another appropriate deuterated solvent.

  • Acquisition:

    • Instrument: 500 MHz (or higher) NMR spectrometer.

    • Experiments: Acquire standard 1D proton (¹H), carbon (¹³C), and 2D experiments like COSY and HSQC.

  • Data Analysis: Compare the chemical shifts, coupling constants, and correlations from the spectra of the synthetic and natural samples against a verified reference standard or published data for Piperafizine A. The spectra should be superimposable.

Part 2: Purity and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) coupled with UV and Mass Spectrometry detectors is the workhorse for quantifying purity and profiling impurities.[4][5] The key difference between the synthetic and natural samples will manifest here.

Trustworthiness: A robust HPLC method must be validated to demonstrate it is fit for its intended purpose.[6][7] This involves assessing specificity, linearity, accuracy, precision, and establishing the limit of detection (LOD) and limit of quantification (LOQ) for Piperafizine A and its known impurities. This guide follows principles outlined in the ICH Q2(R2) guideline.[8]

dot

Caption: Decision tree for impurity characterization.

HPLC-UV/MS Method for Purity Assessment

Causality: This method separates Piperafizine A from its potential impurities based on their physicochemical properties (e.g., polarity). The UV detector quantifies compounds based on their light absorbance, allowing for the calculation of area percent purity. The mass spectrometer provides mass information for each separated peak, aiding in the tentative identification of impurities.[9][10]

Protocol: Validated HPLC-UV/MS Method

  • Sample Preparation: Accurately weigh and dissolve each sample to a final concentration of 1.0 mg/mL in a suitable diluent (e.g., 50:50 acetonitrile:water).

  • Chromatography:

    • Column: High-resolution C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A long, shallow gradient is crucial for resolving closely related impurities. For example: 10% B to 50% B over 20 minutes, then a 5-minute wash at 95% B.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 2 µL.

  • Detection:

    • UV/DAD Detector: Monitor at a wavelength appropriate for Piperafizine A (e.g., determined from a UV scan, likely 254 nm and a local maximum).

    • MS Detector: ESI+ mode, scanning a range of 100-1000 m/z to capture masses of potential impurities.

  • Data Analysis:

    • Calculate the area percent of the Piperafizine A peak relative to the total peak area.

    • Report any impurity present at a level greater than the reporting threshold (typically 0.05% for drug substances).[11]

    • For impurities exceeding the identification threshold (e.g., 0.10%), use the MS data to propose a molecular formula and potential structure.[11][12]

Comparative Data Presentation

The results from this analysis will highlight the fundamental differences between the two sources.

Table 1: Hypothetical Purity & Impurity Profile Comparison

ParameterSynthetic Piperafizine ANatural Piperafizine A
Purity (HPLC Area %) 99.85%99.10%
Total Impurities 0.15%0.90%
Impurity 1 (RT 8.5 min) 0.08% (m/z 315.1, Unreacted Precursor)Not Detected
Impurity 2 (RT 9.2 min) 0.07% (m/z 345.2, By-product)Not Detected
Impurity 3 (RT 10.1 min) Not Detected0.65% (m/z 329.1, Related Alkaloid)
Impurity 4 (RT 10.5 min) Not Detected0.25% (m/z 327.1, Dehydro-Piperafizine A)

Interpretation: The synthetic batch shows higher overall purity with fewer impurities, which are directly related to the manufacturing process. The natural extract has a lower purity value and contains structurally related alkaloids, which are common in botanical extractions.

Part 3: Chiral Purity Assessment

Causality: Many complex molecules, including alkaloids, are chiral, meaning they exist as non-superimposable mirror images (enantiomers). Biological systems are highly stereoselective, and often only one enantiomer is active while the other may be inactive or even harmful. Chemical synthesis can sometimes produce a mixture of enantiomers (a racemate), whereas biosynthesis in nature is typically highly specific. Therefore, confirming the enantiomeric purity is a critical step. Chiral chromatography is the definitive technique for this separation.[13][14][15]

Protocol: Chiral HPLC

  • Column Selection: This is the most critical step. Screening several chiral stationary phases (CSPs) is often necessary. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are a common starting point for alkaloid separations.[14]

  • Sample Preparation: Prepare a 1.0 mg/mL solution of each sample in the mobile phase.

  • Chromatography (Example Method):

    • Column: Chiralpak® IA (or similar amylose-based CSP).

    • Mobile Phase: A mixture of hexane and ethanol with a basic additive like diethylamine (e.g., 80:20 Hexane:Ethanol + 0.1% DEA). The exact ratio must be optimized.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

  • Data Analysis:

    • Inject a sample of the desired enantiomer (if available) to confirm its retention time.

    • Analyze both the synthetic and natural samples.

    • Calculate the enantiomeric excess (% ee) using the formula: (% ee) = [(Area_major - Area_minor) / (Area_major + Area_minor)] * 100.

Table 2: Hypothetical Chiral Purity Comparison

ParameterSynthetic Piperafizine ANatural Piperafizine A
Desired Enantiomer Area % 99.9%>99.9%
Undesired Enantiomer Area % 0.1%Not Detected
Enantiomeric Excess (% ee) 99.8%>99.9%

Interpretation: The natural product is expected to be enantiomerically pure. The synthetic product, depending on the route, may contain trace amounts of the undesired enantiomer. This analysis confirms that both sources provide the correct stereoisomer at high purity.

Conclusion

This guide demonstrates a robust, self-validating analytical framework for the comprehensive purity assessment of Piperafizine A from both synthetic and natural origins. By employing an orthogonal combination of HRMS, NMR, HPLC-UV/MS, and Chiral HPLC, we can confidently establish identity, quantify purity, characterize impurity profiles, and confirm stereochemical integrity.

The experimental data, though hypothetical, illustrates a common and expected outcome:

  • Synthetic Piperafizine A typically exhibits higher chemical purity, with impurities directly traceable to the synthesis pathway (e.g., reagents, by-products).

  • Natural Piperafizine A is often inherently enantiomerically pure but may have a more complex profile of structurally related impurities derived from the source organism.

The choice between synthetic and natural sources depends on the specific application. For pharmaceutical development, the well-defined and consistent impurity profile of a synthetic route is often preferred. However, for certain research applications, a natural source may be acceptable. In all cases, the rigorous analytical approach detailed herein is essential for making an informed decision and ensuring the quality and integrity of the compound.

References

  • PubChem. Piperafizine A. National Center for Biotechnology Information.[Link]

  • International Council for Harmonisation (ICH). Q2(R2) Validation of Analytical Procedures. ICH.[Link]

  • International Council for Harmonisation (ICH). Q3A(R2) Impurities in New Drug Substances. ICH.[Link]

  • U.S. Food and Drug Administration (FDA). Q2(R2) Validation of Analytical Procedures. FDA.[Link]

  • MDPI. Analysis of Natural Products and Synthetic Drugs by HPLC or HPTLC. MDPI.[Link]

  • JEOL Ltd. Molecular Structure Analysis of Alkaloids. JEOL Ltd.[Link]

  • Chemistry LibreTexts. 14.3: Chiral Chromatography. Chemistry LibreTexts.[Link]

  • PubMed Central. Modern mass spectrometry for synthetic biology and structure-based discovery of natural products. National Library of Medicine.[Link]

Sources

Safety Operating Guide

Operational Safety Guide: Handling Piperafizine A in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Hazard Profiling

Substance Class: Nitrogen-containing Heterocycle / Piperazine Pharmacophore Primary Hazard: Respiratory Sensitization & Dermal Corrosivity Occupational Exposure Band (OEB): Band 4 (Default assignment for sensitizing APIs in early development).

Critical Warning: Piperafizine A exhibits properties consistent with potent piperazine derivatives. It is a confirmed respiratory sensitizer . Inhalation of dust or aerosols can trigger irreversible asthmatic responses. Systemic absorption via the dermal route may lead to neurotoxicity.

Immediate Action Required:

  • Do NOT handle on an open benchtop.

  • Do NOT rely on standard surgical masks or N95 respirators for powder handling.

  • Do NOT use latex gloves (poor permeation resistance against amine-based solvents often used with this compound).

Personal Protective Equipment (PPE) Matrix

The following PPE selection is based on ASTM F739 permeation standards for amine-rich organic bases.

Body AreaStandard PPEHigh-Risk PPE (Powder Handling / Spills)Technical Rationale
Hand Protection Double Nitrile Gloves (min 5 mil outer, 4 mil inner)Laminate Film (Silver Shield) under NitrileNitrile offers fair resistance, but piperazine derivatives can permeate. Laminate film provides >480 min breakthrough time.
Respiratory PAPR (Powered Air Purifying Respirator) with HEPA cartridgesSupplied Air Respirator (SAR) N95s fail to protect against ocular exposure and lack the fit factor (>1000) required for potent sensitizers.
Body Defense Tyvek® 400 (or equivalent) Lab Coat (Disposable)Tychem® 2000 (taped seams)Standard cotton coats retain particulates, creating a secondary exposure source in common areas.
Ocular Chemical Splash Goggles (Indirect Vent)Full-Face Respirator Vapors/dust are corrosive (pH >11 in solution). Safety glasses do not seal against aerosols.

Operational Protocols

The "Zone of Protection" Workflow

Safety is not just what you wear; it is how you move. The following workflow utilizes a unidirectional flow to prevent cross-contamination.

GowningProtocol Start Clean Side (Anteroom) Step1 1. Don Shoe Covers & Hair Net Start->Step1 Step2 2. Don Inner Gloves (Tuck under cuff) Step1->Step2 Step3 3. Don Tyvek Suit (Zip fully) Step2->Step3 Step4 4. Don Outer Gloves (Tape to suit sleeve) Step3->Step4 Tape Seal Check Step5 5. Don Respiratory Protection (PAPR) Step4->Step5 Work Enter Hot Zone (Lab) Step5->Work Airflow Check

Figure 1: Unidirectional Gowning Protocol ensuring seal integrity before entering the hazard zone.

Doffing (The Critical Phase)

Most exposures occur during the removal of PPE (doffing) due to the aerosolization of particles trapped on the suit.

  • Chemical Decon: Wipe down outer gloves with 10% acetic acid (if compatible) or mild detergent while still in the hood to neutralize basic residues.

  • The "Beak" Method: Remove outer gloves by pinching the wrist and peeling inside-out, ensuring the contaminated exterior never touches the inner suit.

  • Rolling: Unzip the Tyvek suit and roll it outward and down , trapping contaminants inside the roll.

Engineering Controls & Containment

PPE is the last line of defense. The primary barrier must be engineering controls.

  • Solids Handling: Must be performed in a Class II, Type B2 Biosafety Cabinet (BSC) or a Powder Containment Balance Enclosure . The "Type B2" (total exhaust) is critical because recirculating air (Type A) can accumulate volatile amine vapors if the compound sublimates.

  • Solution Handling: Standard Chemical Fume Hood is acceptable if the sash is at the working height (18 inches).

  • Static Control: Use an ionizing bar in the balance enclosure. Piperazine derivatives are often static-prone, increasing dispersion risk.

Waste Disposal Logic

Disposal of Piperafizine A requires segregation from standard organic waste due to its reactivity (amine) and toxicity profile.

WasteDisposal Waste Piperafizine A Waste State Physical State? Waste->State Solid Solid / Powder State->Solid Liquid Liquid / Mother Liquor State->Liquid SolidBin Double-Bagged Incineration Bin (Yellow Label) Solid->SolidBin Trace Contaminated PPE LiquidCheck Halogenated? Liquid->LiquidCheck Halo Halogenated Waste (Segregate Amines) LiquidCheck->Halo Yes (e.g., DCM) NonHalo Non-Halogenated Basic Waste LiquidCheck->NonHalo No (e.g., MeOH)

Figure 2: Waste segregation logic to prevent incompatible chemical reactions (e.g., exothermic reaction with acid waste).

Emergency Response

  • Inhalation: Immediate removal to fresh air. Administer oxygen if breathing is labored. Alert Medical: Inform them of "Potential Sensitizing Amine Exposure" (Treat as Piperazine exposure).

  • Skin Contact:

    • Do NOT use solvents (Ethanol/DMSO) to wash; this increases transdermal absorption.

    • Flush with copious water for 15 minutes.

    • Apply Polyethylene Glycol (PEG 400) if available (standard for phenol/amine decontamination), then wash with soap.

  • Spill Cleanup:

    • Small Powder Spill: Do not sweep. Cover with wet paper towels (to prevent dust) and wipe up.

    • Large Spill: Evacuate area. Requires HazMat team with SCBA.

References

  • National Institute for Occupational Safety and Health (NIOSH). (2023). Pocket Guide to Chemical Hazards: Piperazine dihydrochloride. Centers for Disease Control and Prevention. [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. [Link]

  • ASTM International. (2020). ASTM F739-20: Standard Test Method for Permeation of Liquids and Gases through Protective Clothing Materials under Conditions of Continuous Contact. ASTM.[1] [Link]

  • European Chemicals Agency (ECHA). (2023). Substance Information: Piperazine - Sensitisation data.[2][3] ECHA. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.